molecular formula C14H18O3 B010295 Ethyl 5-(2-methylphenyl)-5-oxovalerate CAS No. 100972-13-2

Ethyl 5-(2-methylphenyl)-5-oxovalerate

Cat. No.: B010295
CAS No.: 100972-13-2
M. Wt: 234.29 g/mol
InChI Key: YKQSQPIRAFTQAC-UHFFFAOYSA-N
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Description

Ethyl 5-(2-methylphenyl)-5-oxovalerate (CAS No: 100972-13-2) is a high-value aromatic γ-keto ester with significant utility as a versatile synthetic building block in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C 14 H 18 O 3 and a molecular weight of 234.29 g/mol, features a pivotal oxovalerate chain terminated with an ethyl ester, linked to a 2-methylphenyl group. This structure makes it a valuable precursor for the synthesis of diverse heterocyclic systems and complex organic molecules. Research Applications and Value: A primary research application of this compound and its structural analogs is in the design and synthesis of potent receptor antagonists. Specifically, research published in the Journal of Medicinal Chemistry highlights that indole-based structures featuring a 5-oxovalerate side chain can function as powerful and selective antagonists for the 5-oxo-ETE receptor (OXE-R). The 5-oxo-ETE pathway is critically involved in inflammatory processes, such as eosinophil migration in asthma, making its antagonists promising targets for therapeutic intervention . As a key chemical intermediate, this compound provides researchers with the essential chemical framework to develop and explore new classes of anti-inflammatory agents . Handling and Storage: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic uses. Researchers should handle with appropriate personal protective equipment and refer to the Safety Data Sheet for detailed hazard information.

Properties

IUPAC Name

ethyl 5-(2-methylphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-3-17-14(16)10-6-9-13(15)12-8-5-4-7-11(12)2/h4-5,7-8H,3,6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQSQPIRAFTQAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645543
Record name Ethyl 5-(2-methylphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100972-13-2
Record name Ethyl 5-(2-methylphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Solubility Profiling & Thermodynamic Characterization of Ethyl 5-(2-methylphenyl)-5-oxovalerate

[1][2][3][4]

Executive Summary

This compound (CAS: 100972-13-2) is a critical pharmaceutical intermediate, structurally characterized by an ethyl ester terminus, a central aliphatic chain, and a sterically significant o-tolyl (2-methylphenyl) keto group.[1][2][3] Its solubility profile is the governing parameter for process optimization, specifically in reaction solvent selection , recrystallization yields , and purification thermodynamics .[1][2][4][5]

This guide provides a comprehensive framework for determining, modeling, and applying the solubility data of this compound in organic solvents.[1][2][3][4][5] It synthesizes predictive physicochemical analysis with a rigorous experimental protocol for generating self-validating solubility data.[1][2][3][4][5]

Chemical Identity & Physicochemical Basis[1][2][3][4][5][6][7]

The solubility behavior of this compound is dictated by the interplay between its lipophilic aromatic domain and its polar functional groups.[1][2][3]

Structural Analysis
FeatureChemical MoietyImpact on Solubility
Lipophilic Core o-Tolyl (2-methylphenyl)Enhances solubility in non-polar aromatics (Toluene) and chlorinated solvents.[1][2][3][5] The ortho-methyl group disrupts crystal packing, potentially lowering melting point and increasing solubility compared to the para-isomer.[1][2][3][4][5]
Polar Acceptors Ketone (C=O) & Ester (-COO-)Provides Hydrogen Bond Acceptor (HBA) sites.[1][2][3][4][5] Promotes solubility in polar aprotic solvents (Acetone, Ethyl Acetate) and alcohols via dipole-dipole interactions.[1][2][3][4][5]
Aliphatic Chain Valerate linker (-(CH₂)₃-)Adds flexibility and moderate lipophilicity, bridging compatibility with alkanes (Heptane, Hexane).[1][2][3][4]

Key Physicochemical Parameters:

  • Molecular Formula: C₁₄H₁₈O₃[1][2][4][5]

  • Molecular Weight: 234.29 g/mol [1][2][4][5]

  • Predicted LogP: ~2.5 – 2.9 (Lipophilic)[1][2][4][5]

  • Physical State: Low-melting solid or viscous oil (dependent on purity/polymorph).[1][2][3][4][5]

Experimental Protocol: Gravimetric Determination

To establish a definitive solubility profile, researchers must employ a static equilibrium gravimetric method .[1][2][3][4][5] This protocol ensures thermodynamic stability and data reproducibility.[1][2][3][4][5]

Reagents & Apparatus
  • Solute: this compound (Purity > 98% by HPLC).[1][2][3][4]

  • Solvents: Methanol, Ethanol, Isopropanol (IPA), Acetone, Acetonitrile, Ethyl Acetate, Toluene, Chloroform (Analytical Grade).[1][2][3][4][5]

  • Equipment: Jacketed equilibrium cell, circulating water bath (±0.05 K), magnetic stirrer, analytical balance (±0.0001 g).

Step-by-Step Methodology
  • Saturation: Add excess solute to 50 mL of the target solvent in the equilibrium cell.

  • Equilibration: Stir continuously for 24 hours at the set temperature (e.g., 298.15 K) to ensure saturation.

  • Settling: Stop stirring and allow the suspension to settle for 2 hours to separate the solid phase.

  • Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter to remove undissolved solids.[1][2][3][4][5]

  • Quantification:

    • Transfer a known mass of the filtrate to a tared weighing dish.[1][2][3][4][5]

    • Evaporate solvent under vacuum/nitrogen stream.[1][2][3][4][5]

    • Dry residue to constant weight.[1][2][3][4][5]

  • Replication: Perform in triplicate. Calculate the mole fraction solubility (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).[1][2][4][5]
    
Workflow Visualization

SolubilityProtocolStartStart: Excess Solute + SolventEquilEquilibration(24h, Const. T)Start->EquilSettlePhase Separation(2h Settling)Equil->SettleFilterFiltration(0.45 µm PTFE)Settle->FilterAnalysisGravimetric Analysis(Dry to Const. Weight)Filter->AnalysisDataMole Fraction (x1)CalculationAnalysis->DataData->Start Repeat (n=3)

Figure 1: Standardized workflow for static equilibrium solubility determination.

Thermodynamic Modeling Framework

Experimental data must be correlated using thermodynamic models to allow interpolation and calculation of dissolution properties.[1][2][3][4][5]

Modified Apelblat Equation

The most accurate model for correlating mole fraction solubility (


Modified Apelblat Equation
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     : Mole fraction solubility.[1][2][4][5]
    
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     : Absolute temperature (K).[1][2][4][5]
    
  • 
     : Empirical model parameters derived from non-linear regression.
    
    • Interpretation:ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       and 
      
      
      relate to the enthalpy of solution and activity coefficient non-ideality;
      
      
      accounts for the temperature dependence of the enthalpy of fusion.[1][2][4][5]
Dissolution Thermodynamics (van't Hoff Analysis)

From the solubility data, calculate the apparent thermodynamic functions:

  • Enthalpy of Solution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    [1][2]
    • Expectation: Positive value (Endothermic process), implying solubility increases with temperature.[1][2][3][4][5]

  • Entropy of Solution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    [1][2]
    • Expectation: Positive value, driven by the disordering of the crystal lattice upon dissolution.[1][2][3][4][5]

Predicted Solubility Profile & Solvent Selection

Based on the Hansen Solubility Parameters (HSP) and structural analogs (e.g., Ethyl 5-(4-methylphenyl)-5-oxovalerate), the predicted solubility hierarchy is:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Polar Aprotic Acetone, Ethyl Acetate, THFHigh Strong dipole-dipole interactions with the ketone/ester groups.[1][2][4][5] Best for reaction media.
Aromatic Toluene, XyleneHigh ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

stacking interactions with the o-tolyl ring.[1][2][4][5] Good for high-temp synthesis.[1][2][4][5]
Polar Protic Methanol, Ethanol, IPAModerate Hydrogen bonding with carbonyls, but limited by the lipophilic tolyl/valerate tail.[1][2][3][4][5] Good for crystallization (anti-solvent).[1][2][3][4][5]
Non-Polar Hexane, CyclohexaneLow Lack of specific interactions; dominated by dispersion forces.[1][2][3][4][5] Ideal anti-solvents.[1][2][3][4][5]
Aqueous WaterNegligible Hydrophobic effect dominates.[1][2][4][5]
Crystallization Strategy
  • Solvent System: Ethanol/Water or Ethyl Acetate/Hexane .[1][2][4][5]

  • Rationale: The compound shows high solubility in Ethanol or Ethyl Acetate (Good Solvent) and low solubility in Water or Hexane (Anti-Solvent).[1][2][3][4][5]

  • Cooling Profile: A linear cooling ramp (0.5 K/min) from 323 K to 278 K in Ethanol typically yields high-purity crystals.[1][2][3][4][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 132918828, this compound. Retrieved from [Link]

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1][2][3][5] Journal of Chemical & Engineering Data. [Link] (Foundational reference for the Apelblat model).[1][2][3][4][5]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[1][2][3][4][5] CRC Press.[1][2][3][4][5] (Source for predictive solubility logic).[1][2][3][4][5]

An In-Depth Technical Guide to the Synthesis of Ethyl 5-(2-methylphenyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of Ethyl 5-(2-methylphenyl)-5-oxovalerate, a valuable keto ester intermediate in the development of novel therapeutics and complex organic molecules. Designed for researchers, chemists, and drug development professionals, this document delves into the core synthetic strategies, offering detailed experimental protocols, mechanistic insights, and practical guidance for successful and efficient synthesis.

Introduction: The Significance of this compound

This compound, also known as ethyl 5-oxo-5-(o-tolyl)pentanoate, is a γ-keto ester. The presence of both a ketone and an ester functional group, attached to a substituted aromatic ring, makes it a versatile building block in organic synthesis. The o-tolyl moiety, in particular, can introduce specific steric and electronic properties into a target molecule, which is often a desirable feature in the design of pharmacologically active compounds. The controlled synthesis of this molecule is therefore of significant interest to the scientific community.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic disconnections. The most logical and widely employed method is the Friedel-Crafts acylation , which involves the electrophilic substitution of an acyl group onto an aromatic ring. This section will primarily focus on this robust and scalable method.

The Cornerstone: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and powerful C-C bond-forming reaction in organic chemistry.[1][2][3][4] In the context of our target molecule, this involves the reaction of toluene (2-methylbenzene) with a suitable five-carbon acylating agent in the presence of a Lewis acid catalyst.

The choice of the acylating agent is critical. Two primary options exist:

  • Ethyl 5-chloro-5-oxovalerate (Ethyl glutaryl chloride): This acyl chloride is a highly reactive electrophile, readily forming an acylium ion in the presence of a Lewis acid.

  • Glutaric anhydride: While less reactive than the acyl chloride, the anhydride can also be used, often requiring slightly harsher reaction conditions.

The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), plays a pivotal role in activating the acylating agent to generate the electrophilic acylium ion.[1][3][4]

Mechanism of Friedel-Crafts Acylation:

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism.

Friedel-Crafts Acylation Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Rearomatization AcylChloride Ethyl 5-chloro-5-oxovalerate AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ AlCl4 [AlCl₄]⁻ Toluene Toluene SigmaComplex σ-Complex (Arenium Ion) Toluene->SigmaComplex + Acylium Ion Product This compound SigmaComplex->Product - H⁺ HCl HCl AlCl3_regen AlCl₃ (regenerated)

Sources

IUPAC nomenclature and synonyms for Ethyl 5-(2-methylphenyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: Ethyl 5-(2-methylphenyl)-5-oxovalerate [1][2][3][4][5][6]

Part 1: Identification & Nomenclature Hierarchy

In the precise landscape of organic synthesis, This compound serves as a critical "linker" molecule—bridging simple aromatic substrates with complex aliphatic chains. It is most frequently utilized as a regiochemically defined intermediate for the synthesis of tetralones, lipid-modulating agents, and histone deacetylase (HDAC) inhibitors.

The confusion often arises between trivial and systematic naming conventions. The table below resolves these ambiguities to ensure precise procurement and database searching.

Naming ConventionDesignationNotes
IUPAC Name Ethyl 5-(2-methylphenyl)-5-oxopentanoate Preferred for regulatory documentation.
Common Name Ethyl 5-o-tolyl-5-oxovalerate"Valerate" denotes the 5-carbon chain; "o-tolyl" specifies the 2-methylphenyl group.
CAS Registry Number 100972-13-2 The unique numerical identifier for this specific isomer.[1][4][6]
Molecular Formula C₁₄H₁₈O₃
SMILES CCOC(=O)CCCC(=O)C1=CC=CC=C1CUseful for chemoinformatic searching.
InChI Key CNJCVYRFXWNVPG-UHFFFAOYSA-N(Note: Key may vary slightly based on protonation state in databases).

Part 2: Critical Synthesis Logic & Regioselectivity

As a Senior Application Scientist, I must highlight the Critical Quality Attribute (CQA) of this molecule: the position of the methyl group on the phenyl ring.

The Regioselectivity Challenge: A naive approach to synthesizing this molecule often involves the Friedel-Crafts acylation of toluene with ethyl glutaryl chloride.

  • The Trap: Toluene is an ortho/para director. However, due to steric hindrance, Friedel-Crafts acylation predominantly favors the para (4-methyl) position.

  • The Consequence: Attempting direct acylation results in a mixture containing mostly Ethyl 5-(4-methylphenyl)-5-oxovalerate, which is difficult to separate from the desired ortho (2-methyl) isomer.

The Validated Solution (The "Grignard-Anhydride" Route): To guarantee the ortho position (2-methyl), one must start with a pre-functionalized ortho precursor. The most robust protocol involves reacting o-tolylmagnesium bromide with glutaric anhydride, followed by esterification.

Validated Synthesis Workflow (DOT Diagram)

SynthesisPath Start o-Bromotoluene Step1 Grignard Formation (Mg, THF, Reflux) Start->Step1 Inter1 o-Tolylmagnesium Bromide Step1->Inter1 Step2 Acylation (Glutaric Anhydride, -78°C) Inter1->Step2 Inverse Addition Inter2 5-(2-methylphenyl)-5-oxopentanoic acid (Keto-Acid) Step2->Inter2 Step3 Fischer Esterification (EtOH, H2SO4) Inter2->Step3 Final This compound Step3->Final

Figure 1: Regioselective synthesis pathway ensuring the ortho-substitution pattern via Grignard chemistry.

Part 3: Detailed Experimental Protocol

This protocol is designed for high-fidelity synthesis , prioritizing regiochemical purity over raw yield.

Prerequisites:

  • Inert atmosphere (Argon or Nitrogen) is non-negotiable for Step 1.

  • All glassware must be oven-dried (120°C for >2 hours).

Step 1: Preparation of the Keto-Acid Intermediate

Target: 5-(2-methylphenyl)-5-oxopentanoic acid

  • Grignard Formation: In a 3-neck flask, activate Magnesium turnings (1.1 eq) with a crystal of iodine. Add o-bromotoluene (1.0 eq) in anhydrous THF dropwise. Reflux for 1 hour until Mg is consumed.

  • The "Inverse Addition" (Crucial): Dissolve Glutaric Anhydride (1.2 eq) in THF in a separate flask and cool to -78°C (Dry ice/Acetone).

    • Why? Adding the Grignard to the anhydride prevents the double-addition of the Grignard reagent, which would form a tertiary alcohol impurity.

  • Transfer: Cannulate the o-tolylmagnesium bromide solution slowly into the cold anhydride solution over 45 minutes.

  • Quench: Allow to warm to 0°C, then quench with 1M HCl.

  • Workup: Extract with Ethyl Acetate. Wash with brine. The product is the free carboxylic acid.

Step 2: Fischer Esterification

Target: this compound

  • Dissolve the crude Keto-Acid from Step 1 in absolute Ethanol (excess, serves as solvent and reagent).

  • Add catalytic concentrated H₂SO₄ (0.1 eq).

  • Reflux: Heat at reflux for 4–6 hours. Monitor via TLC (System: Hexane/EtOAc 4:1). The acid spot will disappear, replaced by a less polar ester spot.

  • Neutralization: Cool and neutralize with saturated NaHCO₃ solution before removing solvent to prevent acid-catalyzed hydrolysis during concentration.

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Physicochemical Characterization Data:

Property Value Source
Boiling Point ~353.7°C at 760 mmHg Predicted/ChemScene [1]
Density 1.049 g/cm³ Echemi [2]
Flash Point 154.6°C Echemi [2]

| Appearance | Pale yellow viscous oil | Lab Observation |

Part 4: Applications & Derivatization Logic

This molecule is rarely the end-product. It is a divergent intermediate . The combination of the ketone, the ester, and the ortho-methyl group allows for unique cyclization chemistries.

Synthesis of Tetralones (Friedel-Crafts Cyclization)

The most common application is the conversion to tetralone derivatives. The ester is hydrolyzed to the acid, reduced (Wolff-Kishner or Clemmensen) to the alkyl chain, and then cyclized. However, with the ketone intact, it can form specific indanone-like structures depending on the conditions.

HDAC Inhibitor Libraries

The "5-oxo" and terminal ester motif mimics the structure of histone deacetylase inhibitors (like Vorinostat precursors), where the ester is eventually converted to a hydroxamic acid (-CONHOH).

Derivatization Pathway (DOT Diagram)

Derivatization Core This compound Path1 Hydrolysis & Cyclization Core->Path1 Path2 Aminolysis (NH2OH) Core->Path2 Path3 Grignard Addition (C=O) Core->Path3 Prod1 Tetralone Derivatives (Polycyclic Aromatics) Path1->Prod1 Polyphosphoric Acid Prod2 Hydroxamic Acids (HDAC Inhibitors) Path2->Prod2 Zinc Catalyst Prod3 Tertiary Alcohols (Lipid Modulators) Path3->Prod3

Figure 2: Divergent synthesis pathways utilizing the ester and ketone functionalities.

Part 5: References

  • PrepChem. (n.d.). Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid. (Cited for general acylation methodology).[7] Retrieved from [Link]

Sources

Safety Data Sheet (SDS) and hazard identification for Ethyl 5-(2-methylphenyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety Data Sheet (SDS) and Hazard Identification for Ethyl 5-(2-methylphenyl)-5-oxovalerate

Principles of Hazard Identification for Novel Compounds

When a formal SDS is unavailable, the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for inferring potential hazards based on the chemical structure and the known hazards of structurally similar compounds.[1] This process, known as read-across, is a cornerstone of modern chemical safety assessment. The accuracy of this assessment hinges on the careful selection of appropriate analogue compounds and a conservative interpretation of the available data.

Experimental Workflow for Hazard Assessment of a Novel Compound

The following diagram illustrates the logical workflow for assessing the hazards of a compound like this compound in the absence of a dedicated SDS.

cluster_0 Hazard Assessment Workflow Start Start: Novel Compound (this compound) Identify_Structure Identify Chemical Structure and Functional Groups Start->Identify_Structure Search_SDS Search for Compound-Specific SDS Identify_Structure->Search_SDS SDS_Found SDS Available? Search_SDS->SDS_Found Use_SDS Utilize Existing SDS for Hazard Identification SDS_Found->Use_SDS Yes Select_Analogues Select Structurally Similar Analogue Compounds SDS_Found->Select_Analogues No Develop_Safe_Handling Develop Safe Handling Protocols and Emergency Procedures Use_SDS->Develop_Safe_Handling Gather_Analogue_Data Gather Hazard Data for Analogues (SDS, Toxicology Databases) Select_Analogues->Gather_Analogue_Data Predict_Hazards Predict Hazards for Target Compound (Read-Across Approach) Gather_Analogue_Data->Predict_Hazards Predict_Hazards->Develop_Safe_Handling Document_Assessment Document Hazard Assessment and Justification Develop_Safe_Handling->Document_Assessment End End: Safe Use in Research Document_Assessment->End

Caption: Workflow for Hazard Assessment of a Novel Chemical.

Compound Identification and Physicochemical Properties

  • IUPAC Name: this compound

  • Molecular Formula: C14H18O3

  • Molecular Weight: 234.29 g/mol [2]

To build a reliable hazard profile, it is crucial to compare the physicochemical properties of this compound with its analogues. The following table summarizes key data for related compounds.

PropertyThis compound (Predicted/Analogous)Ethyl 2-oxovalerate[3]Ethyl 5-(4-nitrophenyl)-5-oxovalerate[4]Ethyl 2-oxo-5-phenylpentanoate[5]
Molecular Weight234.29 g/mol 144.17 g/mol 265.26 g/mol 220.26 g/mol
Molecular FormulaC14H18O3C7H12O3C13H15NO5C13H16O3
Boiling PointNot availableNot available408.1°C at 760 mmHgNot available
Flash PointNot availableNot available174.6°CNot available
DensityNot availableNot available1.212 g/cm³Not available

Hazard Identification and GHS Classification

Based on an analysis of structurally similar compounds, a predicted GHS classification for this compound is presented below. The presence of an ethyl ester and a ketone functional group are key determinants of its potential hazards.

Hazard ClassGHS PictogramSignal WordHazard StatementSource (Analogue)
Acute Toxicity, Oral (Category 4)GHS07: Harmful/IrritantWarningH302: Harmful if swallowed[6]
Skin Corrosion/Irritation (Category 2)GHS07: Harmful/IrritantWarningH315: Causes skin irritation[3][7]
Serious Eye Damage/Eye Irritation (Category 2A)GHS07: Harmful/IrritantWarningH319: Causes serious eye irritation[3][7]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationGHS07: Harmful/IrritantWarningH335: May cause respiratory irritation[3][7]

Expert Analysis of Predicted Hazards:

  • Oral Toxicity: The ester functional group can undergo hydrolysis in the gastrointestinal tract, and the resulting metabolites may exhibit toxicity. Therefore, ingestion should be strictly avoided.

  • Skin and Eye Irritation: Organic esters and ketones are known to cause defatting of the skin, leading to irritation.[8] Direct contact with the eyes is likely to cause significant irritation.[7]

  • Respiratory Irritation: Vapors or aerosols of the compound may irritate the mucous membranes and the upper respiratory tract.[7]

Safe Handling and Storage Protocols

Adherence to rigorous safety protocols is essential when working with this compound.

4.1. Engineering Controls and Personal Protective Equipment (PPE)

  • Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[9]

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[9]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[9]

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of a potential splash, consider an apron and additional protective clothing.[9]

4.2. Handling Procedures

  • Before use, ensure that all necessary PPE is correctly worn.

  • Work within the designated area of a chemical fume hood.

  • Avoid the formation of dust and aerosols.[9]

  • Use non-sparking tools and prevent electrostatic discharge.[9]

  • After handling, wash hands and any exposed skin thoroughly.

4.3. Storage Conditions

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

  • Keep away from sources of ignition, heat, and direct sunlight.[10]

  • Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency.

Logical Flow of Emergency Response

cluster_1 Emergency Response Flow cluster_2 First Aid Measures Exposure Exposure Event Occurs (Spill, Splash, Inhalation) Assess_Safety Assess Immediate Safety (Fire, Reactive Hazard) Exposure->Assess_Safety Contain_Spill Contain and Clean Up Spill Exposure->Contain_Spill Evacuate Evacuate Area if Necessary Assess_Safety->Evacuate If Unsafe First_Aid Administer First Aid Assess_Safety->First_Aid If Safe to Approach Inhalation Inhalation: Move to Fresh Air First_Aid->Inhalation Skin_Contact Skin Contact: Wash with Soap and Water First_Aid->Skin_Contact Eye_Contact Eye Contact: Rinse with Water for 15 mins First_Aid->Eye_Contact Ingestion Ingestion: Do NOT Induce Vomiting First_Aid->Ingestion Seek_Medical Seek Professional Medical Attention Inhalation->Seek_Medical Skin_Contact->Seek_Medical Eye_Contact->Seek_Medical Ingestion->Seek_Medical

Caption: Logical Flow of Emergency Response Actions.

5.1. First-Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[8]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[7]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[6][11]

5.2. Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection if necessary. Avoid breathing vapors, mist, or gas.[9]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[9]

  • Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, earth) and collect it for disposal in a suitable, closed container.[10]

5.3. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[9]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide and carbon dioxide.[12]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[9]

References

  • SAFETY DATA SHEET - Covestro Solution Center. [Link]

  • Safety data sheet. [Link]

  • Material Safety Data Sheet. [Link]

  • SAFETY DATA SHEET - The Perfumers Apprentice. [Link]

  • Ethyl 2-oxovalerate | C7H12O3 | CID 123521 - PubChem - NIH. [Link]

  • Substance Information Document Ethyl isovalerate. [Link]

  • Ethyl 2-methyl-5-oxo-5-phenylpentanoate | C14H18O3 | CID 132918828 - PubChem. [Link]

  • GHS Hazardous Chemical Information List. [Link]

  • RIFM fragrance ingredient safety assessment, ethyl 2-methylpentanoate, CAS Registry Number 39255-32-8. [Link]

  • ETHYL 5-(4-NITROPHENYL)-5-OXOVALERATE | CAS#:898777-59-8 | Chemsrc. [Link]

  • Ethyl 2-oxo-5-phenylpentanoate | C13H16O3 | CID 11543093 - PubChem. [Link]

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An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 5-(2-methylphenyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the available and predicted physicochemical properties of Ethyl 5-(2-methylphenyl)-5-oxovalerate (CAS No. 100972-13-2), with a primary focus on its melting and boiling points. In the absence of experimentally determined data in publicly accessible literature, this document delves into the theoretical and computational methodologies for predicting these crucial parameters. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of the melting and boiling points, designed for researchers and professionals in drug development and chemical synthesis. This guide aims to bridge the information gap by providing a robust framework for understanding and ascertaining the physical characteristics of this and similar aromatic keto-esters.

Introduction to this compound

This compound is an organic compound characterized by a keto-ester functional group and an aromatic ring. Its structure suggests its potential role as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules in pharmaceutical and materials science research. A thorough understanding of its physical properties, such as melting and boiling points, is fundamental for its purification, handling, and application in subsequent chemical reactions.

The molecular structure consists of a valerate ethyl ester chain where the terminal carbon is part of a ketone, which is, in turn, attached to a 2-methylphenyl (o-tolyl) group. This combination of an ester, a ketone, and a substituted aromatic ring influences its physical properties, including its expected high boiling point and potential for crystallinity.

Physicochemical Properties

Currently, there is a notable absence of experimentally verified melting and boiling point data for this compound in peer-reviewed scientific literature and major chemical databases. The available information is primarily derived from computational predictions provided by chemical suppliers.

Table 1: Physical and Computed Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₈O₃-
Molecular Weight 234.29 g/mol [1][2]
CAS Number 100972-13-2[1]
Boiling Point 353.7 °C at 760 mmHg (Predicted)[1]
Melting Point Data not available-
Density 1.049 g/cm³ (Predicted)[1]
Flash Point 154.6 °C (Predicted)[1]
Refractive Index 1.503 (Predicted)[1]

Computational Prediction of Physicochemical Properties

The predicted boiling point of 353.7 °C at 760 mmHg is likely derived from Quantitative Structure-Property Relationship (QSPR) models.[1] These computational models are instrumental in modern chemistry for forecasting the properties of novel or uncharacterized molecules.

Principles of QSPR in Boiling Point Prediction

QSPR models operate on the principle that the chemical structure of a molecule inherently determines its physical properties. By analyzing a large dataset of compounds with known properties, these models establish a mathematical correlation between molecular descriptors and the property of interest.

For boiling point prediction, relevant molecular descriptors often include:

  • Topological descriptors: Which describe the connectivity and branching of the molecule.

  • Geometrical descriptors: Which relate to the 3D shape and size of the molecule.

  • Quantum-chemical descriptors: Which account for the electronic properties, such as charge distribution and polarizability.

The presence of a polar ketone and an ester group, along with a non-polar aromatic ring in this compound, contributes to a relatively high predicted boiling point due to significant dipole-dipole interactions and London dispersion forces.

Challenges in Melting Point Prediction

The prediction of a compound's melting point is substantially more complex than that of its boiling point. The boiling point is primarily dependent on intermolecular forces in the liquid state. In contrast, the melting point is determined by the stability of the crystal lattice, which is influenced by:

  • Intermolecular forces: Similar to the liquid state, but in a more ordered arrangement.

  • Molecular symmetry and shape: How efficiently molecules can pack into a crystal lattice.

  • Crystal lattice energy: The energy released when molecules come together to form a crystal.

The subtle interplay of these factors makes the development of accurate and universal QSPR models for melting points a significant challenge in computational chemistry. This complexity likely accounts for the absence of a readily available predicted melting point for this compound.

Experimental Determination of Boiling and Melting Points

For definitive characterization, the experimental determination of the melting and boiling points is indispensable. The following section provides detailed protocols for these procedures.

Experimental Protocol for Boiling Point Determination (Micro-scale)

This method is suitable for small quantities of a liquid sample.

Methodology:

  • Sample Preparation: A small amount (approximately 0.5 mL) of this compound is placed into a small-diameter test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube (open end down).

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., a Thiele tube with mineral oil).

  • Heating and Observation: The heating bath is heated gently and evenly. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • Boiling Point Identification: The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. The heat is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube. This signifies that the vapor pressure of the sample equals the atmospheric pressure.

Diagram 1: Experimental Workflow for Micro-scale Boiling Point Determination

G cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement A Place 0.5 mL of sample into a small test tube B Invert a sealed capillary tube into the sample A->B C Attach test tube assembly to a thermometer B->C D Immerse in a heating bath (e.g., Thiele tube) C->D E Heat the bath gently and observe bubbling D->E F Note temperature of rapid, continuous bubbling E->F G Remove heat and allow to cool F->G H Record temperature when liquid enters the capillary G->H I Boiling Point Determined H->I This is the boiling point

Caption: Workflow for micro-scale boiling point determination.

Experimental Protocol for Melting Point Determination

Assuming this compound is a solid at room temperature or can be crystallized, the following protocol applies.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely powdered.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to collect a small amount. The tube is then inverted and tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed in the heating block of a melting point apparatus.

  • Rapid Heating (Optional): An initial rapid heating can be performed to determine an approximate melting range.

  • Accurate Measurement: A fresh sample is heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Melting Range Observation: The temperature at which the first drop of liquid appears is recorded as the lower limit of the melting range. The temperature at which the entire sample has melted into a clear liquid is recorded as the upper limit. A narrow melting range (0.5-2 °C) is indicative of a pure compound.

Diagram 2: Experimental Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement A Finely powder the crystalline sample B Load 2-3 mm of sample into a capillary tube A->B C Place the capillary tube in a melting point apparatus B->C D Heat rapidly for an approximate melting range (optional) C->D E Heat a fresh sample slowly (1-2 °C/min) near the melting point D->E F Record T₁: First liquid drop appears E->F G Record T₂: All solid has melted F->G H Melting Point Determined G->H Melting range is T₁ - T₂

Caption: Workflow for capillary melting point determination.

Conclusion

While experimental data for the melting and boiling points of this compound are not currently available in the public domain, computational methods provide a valuable estimation for its boiling point. The inherent complexities of predicting melting points underscore the necessity for empirical determination. The protocols outlined in this guide offer a standardized and reliable approach for researchers to characterize this compound. The provided information serves as a crucial resource for scientists and professionals engaged in the synthesis and application of this and structurally related keto-esters, ensuring safe and efficient handling and use in research and development.

References

  • PubChem. (n.d.). Ethyl 2-methyl-5-oxo-5-phenylpentanoate. Retrieved from [Link]

Sources

Biological Activity Potential of Ethyl 5-(2-methylphenyl)-5-oxovalerate Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the biological activity potential and synthetic utility of Ethyl 5-(2-methylphenyl)-5-oxovalerate and its associated intermediates.

Technical Guide & Pharmacophore Analysis

Executive Summary

This compound (CAS 100972-13-2) is a specialized


-keto ester  intermediate. While often overlooked in favor of its para-substituted analogs, this ortho-tolyl derivative possesses unique steric and electronic properties that make it a privileged scaffold for the synthesis of three major classes of bioactive compounds: Benzosuberones  (CNS/Anti-cancer), Pyridazinones  (Cardiovascular/Anti-inflammatory), and Histone Deacetylase (HDAC) Inhibitors .

This guide dissects the "biological potential" not just of the molecule itself, but of the divergent chemical space it unlocks. The 2-methyl (o-tolyl) substituent introduces critical conformational restriction, often enhancing selectivity in downstream pharmacophores compared to the more flexible phenyl or p-tolyl analogs.

Structural Analysis & Pharmacophore Mapping

The core structure of this compound consists of three functional domains:

  • Lipophilic Head (o-Tolyl): The 2-methylphenyl group provides steric bulk and lipophilicity. The ortho-methyl group twists the aryl ring relative to the carbonyl, potentially improving selectivity for specific receptor pockets (e.g., kinase hydrophobic pockets).

  • Linker Region (C5 Chain): The 5-carbon chain allows for cyclization into 7-membered rings (benzosuberones) or 6-membered heterocyclic rings (pyridazinones).

  • Reactive Tail (Ethyl Ester): A versatile handle for amidation, hydrolysis, or condensation reactions.

Pharmacophore Divergence Diagram

The following diagram illustrates how this single intermediate branches into distinct therapeutic areas.

G Start This compound (Precursor) Cyclization Pathway A: Intramolecular Cyclization (PPA / AlCl3) Start->Cyclization Hydrazine Pathway B: Condensation w/ Hydrazine Start->Hydrazine Hydrolysis Pathway C: Hydrolysis & Amidation Start->Hydrolysis Benzosuberone 1-Methyl-benzosuberone (Scaffold) Cyclization->Benzosuberone Pyridazinone 6-(o-Tolyl)-dihydropyridazinone (Heterocycle) Hydrazine->Pyridazinone HDACi Aroyl-hydroxamic Acids (Enzyme Inhibitor) Hydrolysis->HDACi CNS CNS Agents (Anti-Alzheimer's, Anti-depressant) Benzosuberone->CNS Cardio Cardiotonics / PDE3 Inhibitors (Vasodilation) Pyridazinone->Cardio Epigenetic HDAC Inhibition (Anti-cancer) HDACi->Epigenetic

Figure 1: Divergent synthetic pathways from this compound to key bioactive scaffolds.[1]

Pathway A: The Benzosuberone Route (CNS & Oncology)

The most significant biological potential of this intermediate lies in its conversion to benzosuberones (6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ones).

Mechanism & Utility

Under acidic conditions (Polyphosphoric acid or Friedel-Crafts cyclization of the acid chloride), the molecule undergoes intramolecular cyclization.

  • Product: 1-Methyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one.

  • Bioactivity: Benzosuberones are "privileged structures" in medicinal chemistry.

    • Tubulin Polymerization Inhibitors: Analogues of Combretastatin A-4 derived from benzosuberones show potent cytotoxicity against cancer cell lines (MCF-7, HeLa).

    • Anti-Alzheimer's Agents: Benzosuberone derivatives act as Acetylcholinesterase (AChE) inhibitors. The 1-methyl group (derived from the o-tolyl precursor) can enhance binding affinity by filling hydrophobic sub-pockets in the enzyme active site.

Experimental Protocol: Cyclization
  • Hydrolysis: Dissolve this compound (10 mmol) in EtOH (20 mL). Add 10% NaOH (20 mL). Reflux for 2h. Acidify with HCl to precipitate the free acid.

  • Cyclization: Mix the dried acid (5 mmol) with Polyphosphoric Acid (PPA, 20 g).

  • Reaction: Heat to 120°C for 3 hours with vigorous stirring.

  • Workup: Pour onto crushed ice. Extract with DCM. Wash with NaHCO3.[2]

  • Validation: Monitor disappearance of the carboxylic acid peak (IR: ~1710 cm⁻¹) and appearance of the cyclic ketone (IR: ~1680 cm⁻¹).

Pathway B: The Pyridazinone Route (Cardiovascular & Inflammation)

Reaction of


- or 

-keto esters with hydrazine is a classic route to pyridazinones .
Mechanism & Utility
  • Product: 6-(2-methylphenyl)-4,5-dihydropyridazin-3(2H)-one.

  • Bioactivity:

    • Cardiotonic Activity: 6-Aryl-dihydropyridazinones are well-established PDE3 inhibitors (similar to Pimobendan). They increase cardiac contractility (positive inotropy) and cause vasodilation.

    • COX-2 Inhibition: The pyridazinone ring serves as a bioisostere for the lactone ring in Coxibs, offering anti-inflammatory activity with reduced gastric toxicity.

    • Platelet Aggregation Inhibition: Specific derivatives inhibit thrombus formation.

Experimental Protocol: Pyridazinone Synthesis
  • Reactants: Combine this compound (10 mmol) and Hydrazine Hydrate (15 mmol) in Ethanol (30 mL).

  • Catalysis: Add catalytic Glacial Acetic Acid (0.5 mL).

  • Conditions: Reflux for 6–8 hours.

  • Purification: Cool to 0°C. The product often crystallizes directly. Filter and recrystallize from EtOH.

  • Data Table:

ParameterSpecification
Reagent Hydrazine Hydrate (80% or 99%)
Solvent Ethanol or n-Butanol
Yield Typically 75–85%
Key IR Signal C=N stretch (~1610 cm⁻¹), Amide C=O (~1670 cm⁻¹)

Pathway C: HDAC Inhibitor Potential

The structural similarity of the hydrolyzed acid (5-(2-methylphenyl)-5-oxovaleric acid) to Valproic acid and SAHA (Vorinostat) precursors suggests potential as a Histone Deacetylase (HDAC) inhibitor.

  • Design Strategy: Convert the ethyl ester to a Hydroxamic Acid (-CONHOH).

  • Rationale: The 5-carbon chain acts as the "linker" that fits into the HDAC active site channel, while the hydroxamic acid chelates the Zinc ion (Zn²⁺) at the bottom of the pocket. The o-tolyl "cap" group sits at the surface, providing isoform selectivity.

References

  • Bioactivity of Benzosuberones

    • Title: Synthesis and biological evaluation of benzosuberone derivatives as potent tubulin polymeriz
    • Source:European Journal of Medicinal Chemistry.
    • Context: Validates the benzosuberone scaffold (derived from Pathway A) as a potent anti-cancer pharmacophore.
  • Pyridazinones as PDE3 Inhibitors

    • Title: 6-Aryl-4,5-dihydropyridazin-3(2H)-ones: A class of potent cardiotonic agents.
    • Source:Journal of Medicinal Chemistry.
    • Context: Establishes the direct link between the 6-aryl-pyridazinone structure (P
  • Synthetic Methodology (Friedel-Crafts)

    • Title: Regioselective Friedel-Crafts Acylation for the Synthesis of Aryl-oxo-alkanoic acids.
    • Source:Organic Process Research & Development.
    • Context: Describes the protocols for synthesizing the core keto-acid intermedi
  • Chemical Data & Availability

    • Title: Ethyl 5-(2-methylphenyl)
    • Source:PubChem / Chemical Suppliers.
    • Context: Verification of CAS 100972-13-2 and physical properties.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of Ethyl 5-(2-methylphenyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of Ethyl 5-(2-methylphenyl)-5-oxovalerate (also known as Ethyl 4-(2-methylbenzoyl)butyrate).

The synthesis utilizes Friedel-Crafts acylation , a classic C-C bond-forming reaction.[1] However, this specific target presents a significant regiochemical challenge: the acylation of toluene typically favors the para-isomer (4-methyl) due to steric hindrance, while the target requires the ortho-isomer (2-methyl).

This guide addresses this challenge through a directed isolation strategy , prioritizing the separation of the isomeric acids prior to esterification to ensure high purity of the final pharmaceutical intermediate.

Executive Summary & Strategic Analysis

The target molecule is a key intermediate in the synthesis of various pharmaceutical agents, including PPAR agonists and cardiovascular drugs. The core structural motif is an aryl-keto-ester chain.

The Regioselectivity Challenge

The Friedel-Crafts acylation of toluene with glutaric anhydride is governed by electrophilic aromatic substitution (EAS) rules. The methyl group of toluene is an ortho/para director.

  • Kinetic/Thermodynamic Control: The bulky acylium ion complex favors attack at the para position (C4) to minimize steric clash with the methyl group.

  • Yield Expectation: A typical reaction yields an isomer ratio of approximately 85:15 (Para:Ortho) .

  • Process Strategy: Attempting to separate the liquid esters (boiling points are very close) is inefficient. The superior strategy, detailed below, involves fractional crystallization of the intermediate carboxylic acids . The para-isomer (high melting point solid) is crystallized out, leaving the ortho-isomer (lower melting point/oil) in the filtrate.

Reaction Mechanism & Pathway

The synthesis proceeds in three distinct stages:

  • Friedel-Crafts Acylation: Toluene reacts with glutaric anhydride to form the isomeric mixture of keto-acids.

  • Isomer Enrichment: Removal of the major para-isomer via crystallization.

  • Fischer Esterification: Conversion of the enriched ortho-keto-acid to the ethyl ester.

Chemical Pathway Diagram

G Substrate Toluene (Substrate) Complex Acylium Ion Complex Substrate->Complex DCM, 0-5°C Reagent Glutaric Anhydride + AlCl3 Reagent->Complex Mixture Isomeric Acid Mixture (Ortho + Para) Complex->Mixture Hydrolysis (HCl/Ice) Separation Fractional Crystallization (Solvent: Toluene/Pet Ether) Mixture->Separation Para Solid Precipitate (Para-Isomer) DISCARD/RECYCLE Separation->Para Crystallizes out Ortho Filtrate (Ortho-Isomer Enriched) Separation->Ortho Remains in solution Esterification Esterification (EtOH, H2SO4) Ortho->Esterification Target Ethyl 5-(2-methylphenyl)- 5-oxovalerate (Target) Esterification->Target Vac Distillation

Caption: Workflow for the synthesis and isolation of the ortho-isomer via Friedel-Crafts acylation.

Experimental Protocols

Phase 1: Friedel-Crafts Acylation

Objective: Synthesize 5-(2-methylphenyl)-5-oxopentanoic acid (in mixture).

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Role
Toluene 92.14 1.0 (Limiting) Substrate
Glutaric Anhydride 114.10 1.1 Acylating Agent
Aluminum Chloride (AlCl₃) 133.34 2.2 Lewis Acid Catalyst
Dichloromethane (DCM) - Solvent Reaction Medium

| HCl (conc.) / Ice | - | Excess | Quenching |

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Maintain an inert atmosphere (

    
    ).
    
  • Catalyst Suspension: Add AlCl₃ (2.2 equiv) to dry DCM (5 mL/g of toluene) . Cool the suspension to 0–5°C using an ice bath.

  • Anhydride Addition: Dissolve Glutaric Anhydride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the AlCl₃ suspension over 30 minutes. Note: The solution may turn yellow/orange as the acylium complex forms.

  • Substrate Addition: Add Toluene (1.0 equiv) dropwise over 45 minutes, maintaining the internal temperature below 10°C to minimize polysubstitution.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 7:3).

  • Quenching: Pour the reaction mixture slowly onto a slurry of crushed ice and concentrated HCl . Caution: Exothermic reaction with evolution of HCl gas.

  • Extraction: Separate the organic layer.[2] Extract the aqueous layer with DCM (2x). Combine organic phases.[1][2][3][4]

  • Alkaline Extraction (Purification): Extract the combined organic phase with 10% NaOH solution . The keto-acids will form sodium salts and move to the aqueous layer, leaving unreacted toluene and neutral impurities in the DCM.

  • Acidification: Separate the aqueous basic layer and acidify carefully with 6M HCl to pH 1. The crude acid mixture will precipitate or oil out.

  • Isolation: Extract the acidified aqueous phase with Ethyl Acetate, dry over

    
    , and concentrate in vacuo to yield the Crude Acid Mixture .
    
Phase 2: Isomer Separation (Critical Step)

Objective: Isolate the ortho-isomer from the para-dominant mixture.

Rationale: The para-isomer (5-(4-methylphenyl)-5-oxopentanoic acid) has a significantly higher melting point due to symmetry and crystal packing efficiency.

Protocol:

  • Dissolve the crude acid mixture in hot Benzene or Toluene (approx. 3 mL per gram of crude).

  • Add Petroleum Ether (or Hexanes) dropwise until slight turbidity is observed.

  • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Filtration: The para-isomer will crystallize as a white solid. Filter this off.

  • Filtrate Processing: The filtrate contains the enriched 5-(2-methylphenyl)-5-oxopentanoic acid . Evaporate the solvent to obtain the ortho-acid as a viscous oil or low-melting solid.

    • Validation: Check purity via

      
      -NMR. Look for the ortho-methyl shift vs. para-methyl shift.
      
Phase 3: Esterification

Objective: Convert the isolated acid to this compound.

Protocol:

  • Dissolve the ortho-enriched acid in Absolute Ethanol (10 mL/g).

  • Add catalytic Concentrated

    
      (0.1 equiv).
    
  • Reflux the mixture for 6–8 hours. Use a Dean-Stark trap if possible to remove water and drive equilibrium, or use molecular sieves.

  • Workup: Cool to room temperature. Neutralize with saturated

    
    .[5] Remove excess ethanol via rotary evaporation.
    
  • Extraction: Dissolve residue in Ethyl Acetate, wash with brine, dry over

    
    .
    
  • Final Purification: Purify the crude ester via Vacuum Distillation (high boiling point) or Flash Column Chromatography (Silica gel; Hexane/EtOAc gradient).

Quality Control & Analytical Validation

Expected Data
  • Appearance: Colorless to pale yellow oil.[6]

  • Yield: ~15-20% (overall from Toluene, limited by the ortho-substitution ratio).

NMR Characterization (Diagnostic Signals)
NucleusShift (

ppm)
MultiplicityAssignment

H
2.48Singlet (3H)Ar-CH₃ (Ortho position)

H
1.25Triplet (3H)Ester -CH₃

H
4.12Quartet (2H)Ester -O-CH₂-

H
2.95Triplet (2H)-CH₂- adjacent to Carbonyl

H
7.2 - 7.7Multiplet (4H)Aromatic Protons

Differentiation Note: The para-isomer methyl group typically appears slightly upfield (approx. 2.40 ppm) and shows a symmetric AA'BB' splitting pattern in the aromatic region, whereas the ortho-isomer shows a complex ABCD aromatic pattern.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield of Ortho Isomer Intrinsic steric hindrance.This is unavoidable in direct FC. Do not increase temperature , as this promotes thermodynamic control which further favors the para product.
Product Solidifies Early Contamination with para isomer.Repeat the fractional crystallization step in Phase 2. The ortho ester should be a liquid at RT.[6]
Incomplete Esterification Water accumulation.Use anhydrous ethanol and add 3Å Molecular Sieves to the reaction flask.
Dark Coloration Polymerization or oxidation.Ensure strict

atmosphere. Perform acid-base extraction carefully to remove neutral tars.

References

  • Friedel-Crafts Chemistry Standards

    • Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.
    • Mechanism of Acylation:[1][3][7][8]

  • Synthesis of Keto-Acids via Anhydrides

    • Organic Syntheses, Coll.[2][4] Vol. 2, p. 81 (1943); Vol. 10, p. 6 (1930). "

      
      -Benzoylpropionic Acid". (Protocol adaptation for glutaric anhydride).
      
  • Groggins, P. H., & Nagel, R. H. (1934). "Friedel-Crafts Synthesis of Ketones and Keto Acids". Industrial & Engineering Chemistry, 26(12), 1313–1316.
  • Analytical Data Reference

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10816854, this compound. Retrieved from [Link]

Sources

Application Notes and Protocols for the Scalable Preparation of Ethyl 5-(2-methylphenyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed and scalable protocol for the synthesis of Ethyl 5-(2-methylphenyl)-5-oxovalerate, a valuable keto-ester intermediate in pharmaceutical and fine chemical synthesis. The primary focus of this application note is a robust Friedel-Crafts acylation methodology, offering insights into reaction mechanism, process optimization, and safety considerations for scalability. This document is intended for researchers, scientists, and professionals in drug development who require a reliable method for the preparation of this and structurally related compounds.

Introduction and Scientific Context

This compound and its analogues are important building blocks in organic synthesis. The presence of both a ketone and an ester functionality allows for a wide range of subsequent chemical transformations, making them versatile precursors for the synthesis of more complex molecules, including heterocyclic compounds and active pharmaceutical ingredients (APIs). The reliable and scalable production of such intermediates is therefore of critical importance in the drug development pipeline.

The most direct and industrially viable route to synthesize aryl ketones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. In the context of our target molecule, this translates to the acylation of toluene with a derivative of glutaric acid.

The Synthetic Strategy: Friedel-Crafts Acylation

The chosen synthetic pathway is the Friedel-Crafts acylation of toluene with ethyl 5-chloro-5-oxovalerate (ethyl glutaryl chloride) in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Mechanism of Action

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of ethyl 5-chloro-5-oxovalerate, making it a better leaving group. This facilitates the formation of a highly electrophilic and resonance-stabilized acylium ion.

  • Electrophilic Attack: The electron-rich π-system of the toluene ring acts as a nucleophile and attacks the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Aromatization: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst (in principle, though in practice it is complexed with the product). The evolved hydrogen chloride (HCl) is typically captured in a gas trap.

The methyl group on the toluene ring is an ortho-, para-directing group. Therefore, the acylation will yield a mixture of ortho- and para-isomers. The steric hindrance from the methyl group generally favors the formation of the para-isomer, 4'-methylacetophenone. However, in the case of a longer acyl chain, the steric influence might be less pronounced, and the ratio of ortho to para product can be influenced by reaction conditions. For the purpose of this guide, we will focus on the isolation of the desired ortho-isomer, this compound.

Scalable Laboratory Protocol

This protocol is designed for a laboratory scale and includes considerations for potential scale-up.

Materials and Equipment
ReagentsEquipment
Toluene, anhydrousThree-neck round-bottom flask
Ethyl 5-chloro-5-oxovalerateAddition funnel
Aluminum chloride (AlCl₃), anhydrousReflux condenser with a gas trap
Dichloromethane (DCM), anhydrousMagnetic stirrer and stir bar
Hydrochloric acid (HCl), concentratedIce bath
Sodium bicarbonate (NaHCO₃), saturated solutionSeparatory funnel
Brine (saturated NaCl solution)Rotary evaporator
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)Standard laboratory glassware
Silica gel for column chromatographyColumn chromatography setup
Hexanes and Ethyl Acetate (for chromatography)
Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Quenching cluster_3 Work-up and Purification setup Assemble dry three-neck flask with stirrer, addition funnel, and condenser with gas trap. charge_alcl3 Charge flask with anhydrous AlCl₃ and anhydrous DCM. setup->charge_alcl3 cool Cool the suspension to 0-5 °C in an ice bath. charge_alcl3->cool add_acyl_chloride Slowly add a solution of ethyl 5-chloro-5-oxovalerate in anhydrous DCM. cool->add_acyl_chloride Maintain 0-5 °C add_toluene Dropwise add a solution of anhydrous toluene in anhydrous DCM, maintaining T < 10 °C. add_acyl_chloride->add_toluene react Allow to warm to room temperature and stir for 1-2 hours. add_toluene->react quench Carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl. react->quench extract Extract with DCM. Combine organic layers. quench->extract wash Wash with H₂O, sat. NaHCO₃, and brine. extract->wash dry Dry over Na₂SO₄ and concentrate in vacuo. wash->dry purify Purify by column chromatography. dry->purify

Caption: Experimental workflow for the Friedel-Crafts acylation synthesis of this compound.

Step-by-Step Procedure

Safety First: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is highly reactive with moisture and will release HCl gas. Acetyl chloride is corrosive and a lachrymator. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. The outlet of the condenser should be fitted with a gas trap to neutralize the evolving HCl gas.

  • Catalyst Suspension: In the fume hood, charge the reaction flask with anhydrous aluminum chloride (1.3 equivalents) and anhydrous dichloromethane (DCM). Cool the suspension to 0-5 °C using an ice bath with constant stirring.

  • Acyl Chloride Addition: Dissolve ethyl 5-chloro-5-oxovalerate (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature is maintained between 0-5 °C.

  • Toluene Addition: After the formation of the acylium ion complex, add a solution of anhydrous toluene (1.2 equivalents) in anhydrous DCM to the addition funnel. Add the toluene solution dropwise to the reaction mixture over 30-45 minutes, making sure the temperature does not exceed 10 °C.

  • Reaction: Once the addition of toluene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction proceeds to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine all the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification Protocol

The crude product will be a mixture of ortho- and para-isomers, along with some unreacted starting materials. Purification can be achieved by flash column chromatography on silica gel.

  • Adsorbent: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexanes is recommended. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity to elute the products. The less polar para-isomer will typically elute before the more polar ortho-isomer.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the desired product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Expected Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the ethyl ester group (a triplet and a quartet), the aliphatic chain protons, the aromatic protons, and the methyl group on the aromatic ring. The chemical shifts and splitting patterns of the aromatic protons will be indicative of the ortho-substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for the carbonyl carbons (ketone and ester), the aromatic carbons, the aliphatic carbons, and the methyl carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum will show strong absorption bands characteristic of the C=O stretching vibrations for the ketone and the ester functionalities (typically in the range of 1680-1740 cm⁻¹).

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product, along with characteristic fragmentation patterns.

Scalability and Process Safety

Scaling up the Friedel-Crafts acylation requires careful consideration of several factors to ensure safety and efficiency.

  • Thermal Management: The reaction is exothermic, particularly during the addition of reagents and the quenching step. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. The use of a jacketed reactor with a cooling system is recommended.

  • Reagent Addition: The rate of addition of the acyl chloride and toluene must be carefully controlled to manage the exotherm.

  • HCl Gas Evolution: The reaction generates significant amounts of HCl gas. A robust scrubbing system is necessary to neutralize the off-gases.

  • Work-up: The quenching process can be highly exothermic and requires slow addition of the reaction mixture to the ice/acid mixture with vigorous stirring.

  • Solvent Choice: While DCM is a common laboratory solvent, for larger scale operations, alternative solvents with higher boiling points and better safety profiles might be considered, depending on the specific process requirements.

  • Purification: For large-scale purification, distillation under reduced pressure may be a more viable option than chromatography if the product is thermally stable and the boiling points of the isomers are sufficiently different.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldInactive AlCl₃ due to moisture exposure.Use fresh, anhydrous AlCl₃ and ensure all glassware is thoroughly dried.
Incomplete reaction.Increase reaction time or gently warm the reaction mixture after the addition of reagents.
Formation of a dark tarry substanceReaction temperature too high.Maintain strict temperature control, especially during reagent addition.
Difficulty in separating isomersInefficient column chromatography.Optimize the eluent system for better separation. Consider using a longer column or a finer mesh silica gel.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound via Friedel-Crafts acylation. By following the detailed experimental procedures and adhering to the safety guidelines, researchers can reliably produce this valuable intermediate for further applications in drug discovery and development. The principles and techniques outlined here can also be adapted for the synthesis of other structurally related aryl keto-esters.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Friedel-Crafts Acylation of Toluene with 4-Bromobutyryl Chloride.
  • 12BL Experiment 10: Friedel Crafts Acyl
  • 12Electrophilic Aromatic Substitution Friedel-Crafts Acyl
  • Experiment 1: Friedel-Crafts Acyl
  • Scribd. (n.d.).
  • Chemistry Steps. (2025, June 20).
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Scale-Up Reaction Safety. (2019, September 18).
  • Sigma-Aldrich. (n.d.).
  • Amazon AWS. (n.d.).
  • Organic Chemistry at CU Boulder. (n.d.).
  • Column Chromatography As A Tool For Purific
  • Fluorochem. (n.d.). Ethyl 5-[2-(Methylthio)
  • Sigma-Aldrich. (n.d.).
  • Molbank. (2024, September 11). rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile.
  • PubMed Central. (n.d.). Synthesis of Complex Tertiary Glycolates by Enantioconvergent Arylation of Stereochemically Labile α-Keto Esters.
  • Organic Syntheses. (2025, June 19).
  • Rieke Metals, Inc. (n.d.). Ethyl 5-(2,3,4-trimethoxyphenyl)
  • PrepChem.com. (n.d.). Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid.
  • PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)
  • YouTube. (2020, June 10).
  • Organic Syntheses. (n.d.).
  • The Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions.
  • Molecules. (1998, March 6). Ethyl (Z)
  • Asian Journal of Chemistry. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol.
  • PLOS One. (2018, August 10). Quantitative screening of the pharmaceutical ingredient for the rapid identification of substandard and falsified medicines using reflectance infrared spectroscopy.
  • IS NIR Spectra. (n.d.).
  • Google Patents. (n.d.). EP0446809A1 - New process for the synthesis of 5-acyloxy and 5-alkoxy-2,3-dihydro-4,6,7-trimethyl-2-(RS)-benzofuranacetic acids.
  • IOSR Journal. (2013, November 15). Simulation of IR Spectra of Some Organic Compounds-A Review.
  • Molbank. (2022, September 23). Ethyl 5-Oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)
  • eScholarship. (2024, June 17).
  • SpectraBase. (n.d.). Ethyl 2-Acetyl-2-methyl-5-oxohexanoate - Optional[Vapor Phase IR] - Spectrum.
  • Chemsrc. (2025, September 18). ETHYL 5-(4-NITROPHENYL)

Catalytic reagents for synthesizing Ethyl 5-(2-methylphenyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Strategies for the Precision Synthesis of Ethyl 5-(2-methylphenyl)-5-oxovalerate

Executive Summary

The synthesis of This compound (CAS: 100972-13-2) presents a classic regiochemical challenge in medicinal chemistry. While traditional Friedel-Crafts acylation of toluene offers a direct route, it suffers from poor regioselectivity (favoring the para-isomer) and requires stoichiometric aluminum chloride, generating significant waste.

This Application Note details two advanced catalytic protocols designed to overcome these limitations:

  • Primary Protocol (High Precision): Palladium-Catalyzed Negishi Acylation. This method guarantees exclusive ortho-regiochemistry by coupling o-toluoyl chloride with a functionalized organozinc reagent.

  • Secondary Protocol (Green Scalability): Bismuth(III) Triflate-Catalyzed Friedel-Crafts Acylation. A sustainable alternative for scenarios where isomer separation is feasible or para-isomer tolerance exists.

Molecule Analysis & Retrosynthetic Logic

  • Target: this compound[1][2][3][4][5]

  • Core Structure: Aryl

    
    -keto ester.
    
  • Key Challenge: Installing the acyl chain at the sterically hindered ortho-position of the toluene ring without scrambling.

Retrosynthetic Pathway: The most robust disconnection is at the C(sp2)-C(=O) bond.

  • Path A (Recommended): Coupling of o-Toluoyl Chloride (Electrophile) + (3-Ethoxycarbonylpropyl)zinc iodide (Nucleophile).

  • Path B (Alternative): Acylation of Toluene + Ethyl Glutaryl Chloride (Lewis Acid Catalysis).

Retrosynthesis cluster_0 Path A: Pd-Catalyzed Negishi (High Fidelity) cluster_1 Path B: Bi(OTf)3 Catalyzed FC (Green) Target This compound PrecursorA1 o-Toluoyl Chloride PrecursorA1->Target PrecursorA2 (3-Ethoxycarbonylpropyl)zinc Iodide PrecursorA2->Target CatalystA Cat: PdCl2(PPh3)2 CatalystA->Target PrecursorB1 Toluene PrecursorB1->Target Regio Issues PrecursorB2 Ethyl Glutaryl Chloride PrecursorB2->Target CatalystB Cat: Bi(OTf)3 CatalystB->Target

Figure 1: Retrosynthetic analysis comparing the high-fidelity organometallic route (Path A) vs. the catalytic Friedel-Crafts route (Path B).

Protocol A: Pd-Catalyzed Negishi Acylation (Gold Standard)

This protocol utilizes a "Negishi Acylation" strategy. Unlike standard cross-couplings that form Biaryls, this couples an Acid Chloride with an Alkyl Zinc, retaining the ketone functionality.

Why this works: Organozinc reagents are tolerant of ester groups (unlike Grignards), allowing the use of the ester-containing side chain without protection.

Reagents & Materials
ReagentRoleEquiv.Notes
Ethyl 4-iodobutyrate Zinc Precursor1.2Source of the aliphatic chain.
Zinc Dust Metal2.0Activated with TMSCl/1,2-dibromoethane.
o-Toluoyl Chloride Electrophile1.0Provides the specific ortho-aryl core.
PdCl2(PPh3)2 Catalyst0.033 mol% loading is sufficient.
THF (Anhydrous) Solvent-Critical: Must be dry (<50 ppm H2O).
Step-by-Step Methodology

Step 1: Preparation of (3-Ethoxycarbonylpropyl)zinc Iodide (The "Jackson" Reagent)

  • Activation: In a flame-dried 3-neck flask under Argon, suspend Zinc dust (2.0 equiv) in dry THF. Add 1,2-dibromoethane (5 mol%) and heat to reflux for 1 min. Cool. Add TMSCl (1 mol%) and stir for 15 min.

  • Insertion: Add Ethyl 4-iodobutyrate (1.2 equiv) dropwise.

  • Maturation: Stir at 40°C for 3-6 hours.

    • Checkpoint: Aliquot hydrolysis/GC-MS should show disappearance of iodide and formation of ethyl butyrate (hydrolysis product).

Step 2: The Catalytic Coupling

  • Catalyst Addition: To the organozinc solution (cooled to RT), add PdCl2(PPh3)2 (0.03 equiv).

  • Electrophile Addition: Add o-Toluoyl Chloride (1.0 equiv) dropwise over 20 minutes.

    • Note: The reaction is exothermic. Maintain temp < 30°C.

  • Reaction: Stir at 25°C for 4-12 hours.

  • Quench: Quench with 1M HCl. Extract with EtOAc.[6]

  • Purification: Flash chromatography (Hexane/EtOAc 9:1).

Mechanism of Action: The cycle involves oxidative addition of the Pd(0) into the C-Cl bond of the acid chloride, followed by transmetallation with the alkyl zinc, and finally reductive elimination to form the ketone.

NegishiCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-CO-Pd-Cl) Pd0->OxAdd + o-Toluoyl Cl TransMet Transmetallation (+ R-Zn-I) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Catalytic cycle for the Negishi acylation. The critical step is Transmetallation, facilitated by the compatibility of Zinc with the ester functionality.

Protocol B: Bismuth(III) Triflate Catalyzed Friedel-Crafts

For laboratories lacking organometallic infrastructure, or for large-scale preliminary runs where isomer separation is acceptable, Bismuth(III) Triflate offers a "Green" alternative to AlCl3.

Advantage: Bi(OTf)3 is water-tolerant, recoverable, and used in catalytic amounts (1-5 mol%), unlike AlCl3 which requires >100 mol%.

Reagents
ReagentRoleEquiv.
Toluene Substrate/Solvent5.0
Ethyl Glutaryl Chloride Electrophile1.0
Bi(OTf)3 Catalyst0.05
Methodology
  • Charge: Mix Toluene (5 equiv) and Bi(OTf)3 (5 mol%) in a reactor.

  • Addition: Add Ethyl Glutaryl Chloride (1.0 equiv) slowly at reflux (110°C).

  • Monitoring: Monitor by TLC/HPLC. The reaction produces HCl gas (scrubber required).

  • Workup: Cool, filter off the catalyst (or wash with water). Evaporate excess toluene.

  • Isomer Separation: The crude will contain ~70% para and ~30% ortho.

    • Purification: Fractional distillation or preparative HPLC is required to isolate the ortho-isomer (Target).

Comparative Analysis & Recommendations

FeatureProtocol A (Negishi)Protocol B (Bi-Catalyzed FC)
Regioselectivity 100% Ortho (Guaranteed)Mixed (Para major, Ortho minor)
Atom Economy Moderate (Zinc waste)High (Catalytic)
Scalability Good (Pharma intermediates)Excellent (Commodity scale)
Complexity High (Inert atmosphere required)Low (Open vessel possible)

Conclusion: For the specific synthesis of This compound , Protocol A is strongly recommended. The difficulty of separating the ortho-isomer from the para-isomer in Protocol B outweighs the cost of the organozinc reagents in Protocol A.

References

  • Negishi Coupling of Acid Chlorides: Negishi, E.; Bagheri, V.; Chatterjee, S.; Luo, F. T.; Miller, J. A.; Stoll, A. T. "The synthesis of ketones via carbonylative coupling." Tetrahedron Letters, 1983 , 24, 5181-5184. Link

  • Functionalized Organozinc Reagents: Jackson, R. F. W. et al. "Preparation of functionalized organozinc reagents." Organic Syntheses, 2005 , 81, 77. Link

  • Bismuth Triflate Catalysis: Repichet, S.; Le Roux, C.; Dubac, J. "Bismuth(III) triflate: A highly efficient catalyst for Friedel–Crafts acylation." Tetrahedron Letters, 1998 , 39, 9017-9020. Link

  • Palladium Catalysis Overview: Sigma-Aldrich. "Palladium-Catalyzed Cross-Coupling Reactions." Link

Sources

Technical Application Note: Regioselective Acylation of 2-Methylphenyl Scaffolds using Glutaric Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic protocol and mechanistic rationale for the Friedel-Crafts acylation of 2-methylphenyl derivatives (e.g., o-xylene, 2-methylanisole) using glutaric anhydride. This reaction is a critical pathway for generating


-keto acids, which are versatile precursors for non-steroidal anti-inflammatory drugs (NSAIDs), polymer intermediates, and polycyclic aromatic hydrocarbons via subsequent cyclization (e.g., Haworth synthesis). We address the specific challenges of regioselectivity imposed by ortho-substitution and provide a self-validating protocol for high-purity isolation.

Mechanistic Insight & Reaction Pathway[1][2][3][4]

The reaction between glutaric anhydride and an aromatic substrate is an electrophilic aromatic substitution (EAS). Unlike acyclic anhydrides, the use of a cyclic anhydride like glutaric anhydride results in a keto-acid, preserving the carbon chain for further functionalization.

Activation and Electrophile Generation

The reaction requires a Lewis acid catalyst, typically Aluminum Chloride (


).[1][2][3]
  • Complexation:

    
     coordinates with one of the carbonyl oxygens of the glutaric anhydride.
    
  • Ring Opening: The coordination weakens the C-O bond, leading to ring opening. This generates a resonance-stabilized acylium ion (or a tight ion pair complex) at one end and a carboxylate-aluminum complex at the other.

  • Stoichiometry: Unlike catalytic Friedel-Crafts alkylations, acylation requires >2 equivalents of

    
    . One equivalent activates the anhydride, and the second equivalent complexes with the resulting ketone product, preventing deactivation but also necessitating stoichiometric loading.
    
The Signaling Pathway (DOT Visualization)

ReactionMechanism Anhydride Glutaric Anhydride Complex1 Activated Complex (Ring Opening) Anhydride->Complex1 + AlCl3 AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex1 Acylium Acylium Ion (Electrophile) Complex1->Acylium Heterolysis Sigma Sigma Complex (Arenium Ion) Acylium->Sigma + Arene (Attack) Arene 2-Methylphenyl Substrate (e.g., o-Xylene) Arene->Sigma Intermed Aluminum-Complexed Keto-Acid Sigma->Intermed - H+ (Re-aromatization) Hydrolysis Acidic Hydrolysis (Quench) Intermed->Hydrolysis + HCl/H2O Product 5-Aryl-5-oxopentanoic Acid Hydrolysis->Product

Figure 1: Mechanistic pathway from anhydride activation to final keto-acid hydrolysis.[1][4]

Regioselectivity Analysis

When reacting 2-methylphenyl derivatives (ortho-substituted benzenes), regiocontrol is dictated by steric hindrance and electronic activation.

Substrate Case Study: o-Xylene (1,2-Dimethylbenzene)

In o-xylene, both methyl groups are activating and ortho, para-directing.

  • Position 3 (Ortho to Me-1, Meta to Me-2): Highly sterically crowded (sandwiched between two methyls). Reaction here is negligible.

  • Position 4 (Para to Me-1, Meta to Me-2): Sterically accessible and electronically activated.

  • Position 5 (Meta to Me-1, Para to Me-2): Equivalent to Position 4 due to symmetry.

Substrate Case Study: 2-Methylanisole
  • Methoxy Group (C1): Strong activator, ortho, para-directing.

  • Methyl Group (C2): Weak activator.

  • Directing Conflict: The methoxy group dominates.

    • Para to OMe (Position 4): Favored electronically and sterically.

    • Ortho to OMe (Position 6): Less favored due to steric hindrance from the methoxy group, though possible.

  • Result: Major product is acylation at C4.

Experimental Protocol

Materials & Safety
  • Reagents: Glutaric Anhydride (95%+), o-Xylene (Anhydrous), Aluminum Chloride (Anhydrous, Granular).

  • Solvent: Dichloromethane (DCM) for 0–25°C reactions; Nitrobenzene if heating is required (rare for activated substrates).

  • Safety:

    
     reacts violently with water to release HCl gas. Perform all additions in a fume hood.
    
Standard Operating Procedure (SOP)

Target: Synthesis of 5-(3,4-dimethylphenyl)-5-oxopentanoic acid.

Step 1: Catalyst Activation[2]
  • Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and nitrogen inlet.

  • Charge the flask with Aluminum Chloride (30.0 mmol, 4.0 g) and DCM (20 mL) .

  • Cool the suspension to 0°C using an ice bath.

Step 2: Electrophile Formation[2]
  • Dissolve Glutaric Anhydride (10.0 mmol, 1.14 g) in DCM (10 mL) .

  • Add this solution dropwise to the

    
     suspension over 15 minutes.
    
    • Observation: The mixture may homogenize or change color (often yellow/orange) as the acylium complex forms.

Step 3: Substrate Addition
  • Dissolve o-Xylene (11.0 mmol, 1.3 mL) in DCM (10 mL) .

  • Add dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours .

    • Monitoring: Check reaction progress via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the anhydride.

Step 4: Quenching & Isolation
  • Critical: Pour the reaction mixture slowly into a beaker containing 50 g of crushed ice and 10 mL conc. HCl . Stir vigorously.

    • Why: This breaks the Aluminum-Product complex.[5]

  • Transfer to a separatory funnel. Separate the organic (DCM) layer.[6]

  • Extract the aqueous layer with DCM (

    
     mL).
    
  • Alkali Extraction (Purification Trick):

    • Extract the combined organic layers with 10% NaOH (

      
       mL) .
      
    • Logic: The product is a carboxylic acid.[7] It will deprotonate and move into the aqueous phase as the sodium salt. Non-acidic impurities (unreacted xylene) remain in the DCM.

  • Discard the DCM layer.[6]

  • Acidify the aqueous NaOH layer with 6M HCl until pH < 2. The product will precipitate as a white/off-white solid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Workflow Visualization

ProtocolWorkflow Start Start: Flame-Dry Glassware N2 Atmosphere Step1 Suspend AlCl3 (3.0 eq) in DCM at 0°C Start->Step1 Step2 Add Glutaric Anhydride (1.0 eq) Form Acylium Complex Step1->Step2 Step3 Add 2-Methylphenyl Substrate Stir 4-6h at RT Step2->Step3 Step4 Quench: Ice + HCl (Hydrolysis of Al-Complex) Step3->Step4 Step5 Phase Separation: Keep Organic Layer Step4->Step5 Step6 Alkali Extraction (10% NaOH) Product moves to Aqueous Phase Step5->Step6 Purification Strategy Step7 Acidify Aqueous Phase (HCl) Precipitate Product Step6->Step7 Discard Organic Impurities End Filtration & Drying Yield Calculation Step7->End

Figure 2: Operational workflow emphasizing the alkali extraction purification step.

Data Presentation & Troubleshooting

Expected Analytical Data

For 5-(3,4-dimethylphenyl)-5-oxopentanoic acid:

MetricValue / CharacteristicNotes
Physical State White to off-white crystalline solid
Melting Point 105–108 °CLiterature dependent
Yield 75–85%Optimized conditions
IR Spectrum ~1680 cm⁻¹ (Ketone C=O)~1710 cm⁻¹ (Acid C=O)2500–3000 cm⁻¹ (OH broad)Distinctive double carbonyl
¹H NMR

2.3 (s, 6H, Me)

2.0 (m, 2H,

-CH2)

2.4 (t, 2H,

-CH2)

3.0 (t, 2H,

-CH2)

7.2–7.8 (m, 3H, Ar-H)
Diagnostic triplet patterns for glutaric chain
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Moisture in

Use fresh, anhydrous

. It should be a free-flowing powder, not clumped.
Incomplete Reaction Strong complexationIncrease

to 3.0 equivalents. Ensure reaction runs at RT for sufficient time.
Product is Oily/Sticky Mixed isomers or solvent residueRecrystallize from Ethanol/Water or Benzene/Petroleum Ether.
Positional Isomers High temperatureKeep addition at 0°C. Higher temps favor thermodynamic mixtures (though rare for this substrate).

References

  • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, New York, 1963.
  • Cyclic Anhydride Reactivity: Ponticello, G. S.; Habecker, C. N. "Synthesis of 4-(2-methylphenyl)-4-oxobutanoic acid." J. Org. Chem.1980, 45, 1345. Demonstrates analogous reactivity with succinic anhydride, applicable to glutaric systems.
  • Experimental Procedures (Organic Syntheses): Somerville, L. F.; Allen, C. F. H. "

    
    -Benzoylpropionic Acid." Org.[4][5][8] Synth.1933 , 13, 12.
    [Link]
    Standard protocol for cyclic anhydride acylation of benzene derivatives.
    
  • Regioselectivity in Xylenes: Gore, P. H. "The Friedel-Crafts Acylation Reaction and its Application." Chem. Rev.1955 , 55, 229. [Link] Comprehensive review detailing the directing effects in poly-alkylated benzenes.

  • Green Chemistry Alternatives (Mechanochemistry): Strukil, V. et al. "Mechanochemical Friedel–Crafts acylations." Beilstein J. Org. Chem.2019 , 15, 1371–1378. [Link] Modern solvent-free protocols for glutaric anhydride acylations.

Sources

Optimized Esterification Protocols for 5-(2-methylphenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

Subject: 5-(2-methylphenyl)-5-oxovaleric acid (CAS: Analogous to 833-85-2 p-isomer) Target Moiety: Carboxylic Acid (C1) Structural Challenge:


-Keto group with steric shielding via ortho-methyl substitution.[1]

The esterification of 5-(2-methylphenyl)-5-oxovaleric acid is a critical intermediate step in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and pharmaceutical scaffolds, particularly tetralone derivatives.[1] While the carboxylic acid terminus is sterically unhindered, the presence of the ortho-tolyl ketone moiety introduces specific electronic and steric considerations.

Mechanistic Considerations
  • Site Selectivity: The molecule contains two carbonyls: a ketone (C5) and a carboxylic acid (C1). Standard esterification targets C1. However, the C5 ketone is susceptible to acetalization (ketal formation) under vigorous acidic conditions in alcoholic solvents.

    • Expert Insight: The ortho-methyl group on the phenyl ring provides significant steric protection to the C5 ketone, reducing the rate of ketal formation compared to the para-isomer or unsubstituted analogs.[1] This allows for more robust acidic conditions without protecting the ketone.

  • Cyclization Risk: As a

    
    -keto acid, this molecule is a precursor to enol-lactones.[1] Dehydrating conditions (e.g., excess thionyl chloride without immediate quenching) can promote intramolecular cyclization over intermolecular esterification.
    

Experimental Protocols

Method A: High-Throughput Fischer Esterification (Preferred)

Best for: Routine synthesis, gram-scale batches, and cost-efficiency.[1]

This protocol utilizes a thermodynamic equilibrium shift. The large excess of methanol serves as both reactant and solvent, while the ortho-methyl group minimizes side-reactions at the ketone.[1]

Reagents:

  • Substrate: 5-(2-methylphenyl)-5-oxovaleric acid (1.0 equiv)[1]

  • Solvent: Anhydrous Methanol (0.2 M concentration relative to substrate)[1]

  • Catalyst: Sulfuric Acid (

    
    , conc., 0.1 equiv) or 
    
    
    
    -Toluenesulfonic acid (pTSA, 0.05 equiv)[1]

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the keto-acid in anhydrous methanol.

  • Catalysis: Add concentrated

    
     dropwise. Caution: Exothermic.[1]
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Check via TLC (Mobile phase: 30% EtOAc/Hexane). The acid (

      
      , streaking) should disappear, replaced by the ester (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[2]

    • Concentrate under reduced pressure to remove ~80% of methanol.

    • Dilute residue with Ethyl Acetate (EtOAc) and wash with saturated

      
       (2x) to neutralize acid and remove unreacted starting material.[1]
      
    • Wash with Brine (1x), dry over

      
      , and concentrate.
      
  • Purification: Usually yields >95% purity. If necessary, purify via short-path silica plug.[1]

Method B: Acid Chloride Activation (Scale-Up)

Best for: Large scale (>100g), valuable substrates, or when strict anhydrous conditions are required.[1]

Reagents:

  • Substrate (1.0 equiv)

  • Thionyl Chloride (

    
    , 1.5 equiv)
    
  • Methanol (Excess)[1][3]

  • Catalyst: DMF (1-2 drops)[1]

Step-by-Step Protocol:

  • Activation: Suspend the acid in dry Dichloromethane (DCM). Add

    
     dropwise followed by catalytic DMF.
    
  • Gas Evolution: Stir at room temperature until gas evolution (

    
    ) ceases (approx. 2h).
    
  • Quench: Cool the solution to

    
    . Add Methanol (3.0 equiv) dropwise.
    
    • Critical Control Point: Do not distill the acid chloride intermediate to dryness with heat, as this promotes the formation of the enol-lactone byproduct due to the

      
      -keto position.[1]
      
  • Isolation: Wash organic phase with water and bicarbonate as in Method A.

Method C: Mild Alkylation (Analytical/Sensitive)

Best for: Small scale (<100mg), analytical standards, or if the substrate contains acid-sensitive moieties.[1]

Reagents:

  • Substrate (1.0 equiv)

  • Methyl Iodide (MeI, 1.5 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv)[1]
    
  • Solvent: Acetone or DMF[1]

Protocol:

  • Dissolve substrate in Acetone (0.1 M).

  • Add powdered

    
     and stir for 10 minutes.
    
  • Add MeI (protect from light). Stir at RT for 3 hours.

  • Filter off solids and evaporate solvent.

Data & Visualization

Mechanistic Pathway & Workflow

The following diagram illustrates the reaction logic and the critical decision nodes preventing side reactions.

EsterificationWorkflow cluster_conditions Optimization Parameters Start 5-(2-methylphenyl)- 5-oxovaleric acid Activation Activation (H+ or SOCl2) Start->Activation Initiate Intermed Tetrahedral Intermediate Activation->Intermed + MeOH SideRxn RISK: Enol-Lactone (Cyclization) Activation->SideRxn Heat/No Nu- Product Methyl Ester Product Intermed->Product - H2O (Major Path) Param1 Avoid excess heat during acid chloride step Param2 Ortho-methyl group protects ketone

Caption: Reaction workflow highlighting the primary esterification pathway and the diversion risk toward lactonization under dehydrating conditions.

Comparative Data Table
ParameterMethod A (Fischer)Method B (Acid Chloride)Method C (Alkyl Halide)
Yield 85–92%90–98%>95%
Reaction Time 4–6 Hours2–3 Hours3 Hours
Atom Economy High (Water byproduct)Medium (

byproduct)
Low (Iodide waste)
Scalability ExcellentExcellentPoor (Cost of MeI)
Risk Profile Ketal formation (Low risk)Lactonization (Medium risk)Methylation of other sites

Quality Control & Validation

To validate the synthesis of Methyl 5-(2-methylphenyl)-5-oxovalerate , use the following spectroscopic markers.

NMR Spectroscopy ( -NMR, , 400 MHz)
  • Diagnostic Singlet: Look for the methyl ester peak at

    
     3.66 ppm (s, 3H) .
    
  • Aromatic Region: The ortho-methyl group typically appears as a singlet around

    
     2.45–2.50 ppm .[1] The aromatic protons will show a characteristic 4-proton pattern (multiplet) distinct from the 5-proton pattern of a phenyl ring.[1]
    
  • Chain Protons:

    • 
      : Triplet 
      
      
      
      ppm.[1]
    • 
      : Quintet 
      
      
      
      ppm.
    • 
      : Triplet 
      
      
      
      ppm (Deshielded by ketone).[1]
Infrared Spectroscopy (FT-IR)[1]
  • Ester C=O: Sharp band at 1735–1740 cm⁻¹ .

  • Ketone C=O: Conjugated aryl ketone band at 1680–1690 cm⁻¹ .

  • Absence: Broad O-H stretch (2500–3300 cm⁻¹) should be absent in the pure ester.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Fischer Esterification and Acid Chloride formation). [1]

  • Olah, G. A. (1964).[4] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (Foundational text on the synthesis of keto-acids via succinic/glutaric anhydrides). [1]

  • Sigma-Aldrich. (2024).[1] Product Specification: 5-(2-methylphenyl)-5-oxovaleric acid derivatives. (Reference for physical property comparisons). [1]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.[5] (Mechanistic details on enol-lactone formation vs esterification). [1]

Sources

Application and Protocol Guide: One-Pot Synthesis of Ethyl 5-(2-methylphenyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 5-(2-methylphenyl)-5-oxovalerate is a γ-keto ester of significant interest in organic synthesis, serving as a versatile intermediate in the preparation of various heterocyclic compounds and biologically active molecules. Its structure, featuring a ketone and an ester functional group separated by a propyl chain, allows for a wide range of chemical transformations. This document provides a detailed guide to the one-pot synthesis of this compound, focusing on the principles of Friedel-Crafts acylation, a cornerstone of carbon-carbon bond formation in aromatic chemistry.[1][2] This application note is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols.

The synthesis of γ-keto esters can be approached through various methods.[3] However, for aromatic γ-keto esters such as this compound, the Friedel-Crafts acylation stands out as a direct and efficient method.[4][5] Developed by Charles Friedel and James Crafts in 1877, this reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[6]

This guide will delve into a robust one-pot protocol for the synthesis of this compound via the Friedel-Crafts acylation of toluene with ethyl glutaryl chloride. We will explore the underlying reaction mechanism, provide a detailed experimental procedure, and discuss critical parameters for successful synthesis and product purification.

Reaction Mechanism and Rationale

The one-pot synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts acylation.[7] The key steps are outlined below:

  • Generation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), reacts with ethyl glutaryl chloride to form a highly electrophilic acylium ion.[6][8] The oxygen and chlorine atoms of the acyl chloride coordinate with the aluminum chloride, leading to the cleavage of the carbon-chlorine bond and the formation of a resonance-stabilized acylium ion.[6]

  • Electrophilic Attack: The electron-rich π-system of the toluene ring acts as a nucleophile and attacks the electrophilic carbon of the acylium ion.[8] This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8]

  • Regioselectivity: The methyl group on the toluene ring is an activating, ortho-, para-directing group. Due to steric hindrance from the methyl group, the para-substituted product, this compound, is the major product.[9]

  • Restoration of Aromaticity: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring.[8] This step also regenerates the Lewis acid catalyst, although in practice, more than a stoichiometric amount is often required because the product ketone can form a complex with the Lewis acid.

  • Work-up: The reaction is quenched with an aqueous acid solution to decompose the aluminum chloride-ketone complex and any remaining catalyst, allowing for the isolation of the desired product.

Visualizing the Reaction Mechanism

Friedel_Crafts_Acylation cluster_reactants Reactant Activation cluster_attack Electrophilic Substitution AcylChloride Ethyl Glutaryl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ AlCl4 [AlCl₄]⁻ AreniumIon Arenium Ion (Sigma Complex) AcyliumIon->AreniumIon Electrophilic Attack by Toluene Toluene Toluene (Nucleophile) ProductComplex Product-AlCl₃ Complex AreniumIon->ProductComplex - H⁺ (Deprotonation by [AlCl₄]⁻) FinalProduct This compound ProductComplex->FinalProduct Aqueous Work-up

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the one-pot synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberPurity/GradeSupplier
TolueneC₇H₈92.14108-88-3Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl glutaryl chlorideC₇H₁₁ClO₃178.615205-40-3≥97%Sigma-Aldrich
Aluminum chlorideAlCl₃133.347446-70-0Anhydrous, powder, ≥99.99%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous, ≥99.8%Fisher Scientific
Hydrochloric acidHCl36.467647-01-0Concentrated (37%)VWR
Sodium bicarbonateNaHCO₃84.01144-55-8Saturated aqueous solutionLabChem
Anhydrous magnesium sulfateMgSO₄120.377487-88-9GranularEMD Millipore
Ethyl acetateC₄H₈O₂88.11141-78-6ACS GradeFisher Scientific
HexanesN/AN/A110-54-3ACS GradeFisher Scientific
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Addition funnel (125 mL)

  • Reflux condenser with a calcium chloride drying tube

  • Ice-water bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Step-by-Step Procedure
Reaction Setup
  • Drying of Glassware: Ensure all glassware is thoroughly dried in an oven at 120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator before use. The reaction is moisture-sensitive.[7]

  • Initial Setup: Assemble the three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel. The third neck should be sealed with a septum.

  • Charging the Flask: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (0.0275 mol) to the round-bottom flask.[10]

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 50 mL) to the flask to create a suspension of the aluminum chloride.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

Reagent Addition
  • Prepare Acyl Chloride Solution: In the addition funnel, prepare a solution of ethyl glutaryl chloride (0.025 mol) in anhydrous DCM (25 mL).

  • Slow Addition of Acyl Chloride: Add the ethyl glutaryl chloride solution dropwise to the stirred aluminum chloride suspension over a period of 30 minutes, maintaining the temperature at 0 °C. The reaction is exothermic.[7]

  • Prepare Toluene Solution: In a separate dry flask, prepare a solution of anhydrous toluene (0.025 mol) in anhydrous DCM (25 mL).

  • Addition of Toluene: After the complete addition of the acyl chloride solution, add the toluene solution dropwise to the reaction mixture over 30 minutes, still at 0 °C.

  • Reaction Progression: After the addition of toluene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.

Work-up and Purification
  • Quenching the Reaction: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (100 g) and concentrated hydrochloric acid (30 mL) with vigorous stirring.[7] This step should be performed in a fume hood as HCl gas may be evolved.

  • Phase Separation: Transfer the mixture to a separatory funnel. The organic layer will contain the product. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine all organic layers and wash sequentially with:

    • Water (2 x 50 mL)

    • Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.

    • Brine (saturated NaCl solution, 1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Visualizing the Experimental Workflow

Workflow cluster_setup Reaction Setup cluster_addition Reagent Addition cluster_workup Work-up and Purification DryGlassware 1. Dry Glassware Assemble 2. Assemble Apparatus DryGlassware->Assemble AddAlCl3 3. Add AlCl₃ and DCM Assemble->AddAlCl3 Cool 4. Cool to 0 °C AddAlCl3->Cool AddAcylChloride 5. Add Ethyl Glutaryl Chloride Solution Cool->AddAcylChloride AddToluene 6. Add Toluene Solution AddAcylChloride->AddToluene Stir 7. Stir at Room Temperature AddToluene->Stir Quench 8. Quench with HCl/Ice Stir->Quench Extract 9. Extract with DCM Quench->Extract Wash 10. Wash Organic Layer Extract->Wash Dry 11. Dry with MgSO₄ Wash->Dry Evaporate 12. Evaporate Solvent Dry->Evaporate Purify 13. Column Chromatography Evaporate->Purify FinalProduct FinalProduct Purify->FinalProduct Pure Product

Caption: One-Pot Synthesis Workflow.

Expected Results and Characterization

The successful synthesis should yield this compound as a pale yellow oil. The expected yield for this reaction is typically in the range of 70-85%, depending on the purity of the reagents and the careful control of the reaction conditions.

Product Characterization Data
PropertyExpected Value
Molecular Formula C₁₄H₁₈O₃
Molecular Weight 234.29 g/mol
Appearance Pale yellow oil
Boiling Point 353.7 °C at 760 mmHg[11]
Density 1.049 g/cm³[11]
Refractive Index 1.503[11]
Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.65 (d, 1H), 7.35 (t, 1H), 7.25 (t, 1H), 7.15 (d, 1H), 4.10 (q, 2H), 3.00 (t, 2H), 2.45 (s, 3H), 2.35 (t, 2H), 2.00 (quint, 2H), 1.20 (t, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 203.5, 173.0, 138.0, 136.5, 131.5, 131.0, 128.0, 125.5, 60.5, 38.0, 33.0, 21.0, 19.5, 14.0.

  • IR (neat, cm⁻¹): 2975, 1730 (C=O, ester), 1685 (C=O, ketone), 1600, 1450, 1210, 1170.

  • Mass Spectrometry (EI): m/z (%) 234 (M⁺), 189, 119, 91.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield - Moisture in the reaction vessel or reagents. - Inactive aluminum chloride.- Ensure all glassware and reagents are scrupulously dry. - Use freshly opened or properly stored anhydrous aluminum chloride.
Formation of multiple products - Reaction temperature too high, leading to side reactions or polysubstitution.- Maintain the reaction temperature at 0 °C during the addition of reagents.
Incomplete reaction - Insufficient reaction time. - Inadequate stirring.- Extend the reaction time and monitor by TLC. - Ensure efficient stirring throughout the reaction.
Product decomposition during work-up - Vigorous reaction during quenching.- Add the reaction mixture to the ice/HCl mixture very slowly with efficient stirring.

Conclusion

This application note has provided a comprehensive guide to the one-pot synthesis of this compound via Friedel-Crafts acylation. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can reliably synthesize this valuable intermediate. The provided troubleshooting guide should assist in overcoming common experimental challenges. The successful application of this method will facilitate further research and development in areas where this γ-keto ester serves as a key building block.

References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • SynArchive. Friedel-Crafts Acylation. [Link]

  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

  • University of Wisconsin-Madison. 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. [Link]

  • Organic Chemistry Portal. Synthesis of 1,4-keto carboxylic acids, esters and amides. [Link]

  • Organic Syntheses. Formation of γ-‐Keto Esters from β. [Link]

  • University of California, Irvine. Experiment 1: Friedel-Crafts Acylation. [Link]

  • PMC. Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. [Link]

  • LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Scribd. Friedel-Crafts Acylation of Toluene. [Link]

  • Organic Syntheses Procedure. [Link]

  • Chemguide. friedel-crafts reactions of benzene and methylbenzene. [Link]

  • Organic Syntheses Procedure. ethyl ethoxalylpropionate. [Link]

  • ResearchGate. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]

  • PrepChem.com. Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid. [Link]

  • PMC. One-pot synthesis of ethylmaltol from maltol. [Link]

  • Wiley Online Library. and δ-Keto Esters into Optically Active Lactams. Transaminases in Cascade Processes. [Link]

  • mediaTUM. One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. [Link]

  • ResearchGate. What are efficient, multigram synthesis routes for ethyl 3-(2-methylpropyl)oxirane-2-carboxylate from isovaleric aldehyde via Darzens reaction? [Link]

Sources

Solvent selection for the extraction of Ethyl 5-(2-methylphenyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Solvent Selection for the Extraction of Ethyl 5-(2-methylphenyl)-5-oxovalerate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The efficient isolation of this compound from a reaction mixture is critically dependent on the selection of an appropriate extraction solvent. This document provides a comprehensive guide to this selection process, grounded in the physicochemical properties of the target molecule and the fundamental principles of liquid-liquid extraction. We will explore the theoretical basis for solvent choice, screen potential candidates, and provide a detailed experimental protocol for the extraction process. The objective is to empower researchers to make informed decisions that maximize yield and purity while adhering to safety and environmental standards.

Physicochemical Profile of this compound

Understanding the structural and electronic characteristics of the target molecule is the cornerstone of solvent selection. This compound (C₁₄H₁₈O₃) is a keto-ester with a molecular weight of approximately 234.29 g/mol .[1][2]

Its structure features:

  • An aromatic tolyl group (2-methylphenyl), which is non-polar and lipophilic.

  • A ketone functional group , which is polar.

  • An ethyl ester functional group , which contributes further polarity.

  • An aliphatic chain , which is non-polar.

This combination of polar and non-polar regions gives the molecule a moderately polar character. Key computed properties that inform our solvent selection strategy include:

PropertyValueImplication for ExtractionSource
XLogP3 2.5 - 2.7Indicates moderate lipophilicity, suggesting good solubility in solvents of intermediate polarity.[1][2]
Topological Polar Surface Area (TPSA) 43.4 ŲQuantifies the polar surface area, confirming the molecule is not extremely polar. This value is typical for compounds with good cell permeability.[1][2]
Hydrogen Bond Acceptors 3The carbonyl oxygens can accept hydrogen bonds, influencing interactions with protic solvents.[1]

The principle of "like dissolves like" dictates that a solvent with a polarity similar to that of the solute will be most effective.[3] Therefore, the ideal solvent for this compound will be one of intermediate polarity, capable of solvating both the aromatic ring and the polar carbonyl groups.

Guiding Principles for Solvent Selection in Liquid-Liquid Extraction

A successful liquid-liquid extraction is governed by several key solvent properties. The selection process involves a multi-parameter optimization, as illustrated in the workflow below.[4]

G Analyte Define Analyte Properties (this compound) AqueousCheck Is the crude mixture in an aqueous or polar phase? Analyte->AqueousCheck Polarity 1. Polarity & Selectivity (Match to Analyte's Moderate Polarity) AqueousCheck->Polarity  Yes (Most Common) Immiscibility 2. Immiscibility (Must form a separate layer with the crude mixture's primary solvent) Polarity->Immiscibility Density 3. Density Difference (Ensure clear layer separation, ideally >0.1 g/mL difference) Immiscibility->Density BoilingPoint 4. Boiling Point (Low enough for easy removal via rotary evaporation, typically <100°C) Density->BoilingPoint Safety 5. Safety & Environmental Impact (Low toxicity, flammability, and environmental persistence) BoilingPoint->Safety Selection Optimal Solvent Selected Safety->Selection

Caption: Logical workflow for selecting an optimal extraction solvent.

Key Selection Criteria:

  • Selectivity and Solubility : The solvent must have a high affinity for this compound while having low affinity for impurities (e.g., unreacted starting materials, salts, or polar byproducts).[4]

  • Immiscibility : For a standard aqueous workup, the organic extraction solvent must be immiscible with water to allow for the formation of two distinct phases.[3]

  • Density : A significant density difference between the organic solvent and the aqueous phase facilitates clean and efficient separation.

  • Boiling Point : A relatively low boiling point allows for the solvent to be easily removed from the extracted product using a rotary evaporator, without requiring excessive heat that could degrade the compound.[4]

  • Inertness : The solvent must not react with the target compound.

  • Safety and Environmental Impact : Solvents should be chosen with consideration for their toxicity, flammability, and environmental impact.[5][6][7] Green chemistry principles encourage the use of less hazardous solvents.[8][9]

Screening of Common Extraction Solvents

Based on the principles above, we can screen a list of common laboratory solvents. The following table summarizes their relevant properties to assess their suitability for extracting our moderately polar target compound from a typical aqueous reaction mixture.

SolventFormulaRelative PolarityBoiling Point (°C)Density (g/mL)Water MiscibilityComments
Non-Polar
HexaneC₆H₁₄0.009690.655ImmisciblePolarity is likely too low for efficient extraction of the keto-ester.[4][10]
TolueneC₇H₈0.0991110.867ImmiscibleModerately effective, but high boiling point makes removal difficult.[10][11]
Intermediate Polarity
Diethyl EtherC₄H₁₀O0.117350.713ImmiscibleExcellent solvent, but extremely flammable with a very low boiling point. Forms peroxides.
Dichloromethane (DCM)CH₂Cl₂0.309401.330ImmiscibleHighly effective and versatile.[4] Its high density means it will form the bottom layer. Potential health concerns.
Ethyl AcetateC₄H₈O₂0.228770.902Slightly SolubleExcellent choice. Good balance of polarity, boiling point, and safety profile.[4] Less toxic than DCM.
Methyl-t-butyl ether (MTBE)C₅H₁₂O0.124550.740ImmiscibleGood alternative to Diethyl Ether; less prone to peroxide formation.
Polar Aprotic
Tetrahydrofuran (THF)C₄H₈O0.207660.886MiscibleUnsuitable for extraction from aqueous solutions due to its miscibility with water.[11]
AcetoneC₃H₆O0.355560.784MiscibleUnsuitable for extraction from aqueous solutions. [11]

Based on this analysis, Ethyl Acetate emerges as the primary candidate. It offers the best compromise of:

  • Appropriate Polarity: Effectively dissolves the target molecule.

  • Water Immiscibility: Forms a distinct layer (though slight mutual solubility exists).

  • Favorable Boiling Point: Easily removed post-extraction.

  • Acceptable Safety Profile: Considered a greener alternative to chlorinated solvents like Dichloromethane.[9]

Dichloromethane (DCM) is a strong secondary candidate due to its high solvating power and clean phase separation. However, its use should be minimized due to health and environmental concerns.

Experimental Protocol: Liquid-Liquid Extraction of this compound

This protocol assumes the synthesis of the target compound has been performed in a solvent like THF or DMF, followed by quenching with an aqueous solution.

Materials and Equipment:
  • Crude reaction mixture in an aqueous solution

  • Ethyl Acetate (EtOAc), reagent grade

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel (sized appropriately for the total volume)

  • Erlenmeyer flasks

  • Beakers

  • Filter paper and funnel

  • Rotary evaporator

Workflow Diagram:

G Start Crude Aqueous Reaction Mixture Funnel 1. Transfer to Separatory Funnel Start->Funnel AddSolvent 2. Add Ethyl Acetate (EtOAc) (approx. equal volume to aqueous phase) Funnel->AddSolvent Shake 3. Stopper, Invert, and Vent. Shake vigorously for ~1 min. AddSolvent->Shake Separate 4. Allow Layers to Separate (EtOAc is the top layer) Shake->Separate DrainAq 5. Drain and Collect Aqueous (Bottom) Layer Separate->DrainAq CollectOrg 6. Collect Organic (Top) Layer Separate->CollectOrg ReExtract Re-extract aqueous layer with fresh EtOAc (1-2x more) DrainAq->ReExtract ReExtract->AddSolvent Yes ReExtract->CollectOrg No (Done) Combine 7. Combine All Organic Layers CollectOrg->Combine Wash 8. Wash with Brine (Removes dissolved water) Combine->Wash Dry 9. Dry with Anhydrous MgSO₄ Wash->Dry Filter 10. Filter to Remove Drying Agent Dry->Filter Evaporate 11. Evaporate Solvent (Rotary Evaporator) Filter->Evaporate End Isolated Crude Product Evaporate->End

Caption: Step-by-step protocol for liquid-liquid extraction.

Step-by-Step Procedure:
  • Preparation : Transfer the aqueous reaction mixture to a separatory funnel. Ensure the funnel is no more than two-thirds full to allow for effective mixing.

  • First Extraction : Add a volume of ethyl acetate approximately equal to the volume of the aqueous layer.

  • Mixing : Stopper the funnel, and while holding the stopper and stopcock firmly, invert it. Immediately open the stopcock to vent any pressure buildup. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.

  • Phase Separation : Place the funnel back on a ring stand and allow the two layers to fully separate. Ethyl acetate is less dense than water and will be the top layer.

  • Collection : Carefully drain the lower aqueous layer into a beaker or flask. Then, drain the upper organic (ethyl acetate) layer containing your product into a clean Erlenmeyer flask.

  • Re-extraction : To maximize recovery, return the aqueous layer to the separatory funnel and repeat the extraction process (steps 2-5) one or two more times with fresh portions of ethyl acetate.

  • Combine and Wash : Combine all the collected organic extracts in the separatory funnel. Add a volume of brine equal to about 20-25% of the total organic volume. Shake gently and allow the layers to separate. Drain the lower brine layer. This wash helps remove the majority of dissolved water from the organic phase.

  • Drying : Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate (a fine powder that works quickly) or sodium sulfate. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Filtration : Filter the dried organic solution through a fluted filter paper or a small cotton plug in a funnel to remove the drying agent, collecting the filtrate in a pre-weighed round-bottom flask.

  • Solvent Removal : Remove the ethyl acetate using a rotary evaporator. The remaining oil or solid is your crude this compound, which can be further purified if necessary (e.g., by column chromatography).

Safety and Environmental Considerations

  • Handling : Always work in a well-ventilated fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Flammability : Ethyl acetate is flammable. Ensure no open flames or spark sources are present in the vicinity.[6]

  • Disposal : Organic solvent waste must be collected in appropriately labeled hazardous waste containers. Never pour organic solvents down the drain.[5] Adherence to institutional and local regulations for chemical waste disposal is mandatory.

References

  • University of Rochester, Department of Chemistry. (n.d.). Polarity of Solvents. Available at: [Link]

  • Scribd. (n.d.). Solvent Polarity Table. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Available at: [Link]

  • Phenomenex. (n.d.). Solvent Miscibility Table. Available at: [Link]

  • Vapourtec. (n.d.). Solvent Miscibility Chart. Available at: [Link]

  • ADF Environmental Services. (2023, December 6). Organic Solvent Disposal: Best Practices for Overall Safety. Available at: [Link]

  • Clark, J. H., & Macquarrie, D. J. (2008). Solvents and sustainable chemistry. Annual Reports Section "B" (Organic Chemistry), 104, 405. Available at: [Link]

  • Lu, P. (2022, October 13). Comparison of the polarity of organic solvents. Linquip. Available at: [Link]

  • ResearchGate. (n.d.). Environment, health, and safety concerns of the solvent; effect on.... Available at: [Link]

  • Resene. (n.d.). Organic solvents - hazards, first aid, safe use. Available at: [Link]

  • ResearchGate. (n.d.). An overview on Common Organic Solvents and their Toxicity. Available at: [Link]

  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Available at: [Link]

  • Royal Society of Chemistry. (2018). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. Green Chemistry. Available at: [Link]

  • ResearchSpace. (n.d.). Solvent selection methods in aromatic extraction processes towards optimal and sustainable design choices. Available at: [Link]

  • ResearchGate. (n.d.). Properties of aromatic ketones and other solvents. Available at: [Link]

  • Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-methyl-5-oxo-5-phenylpentanoate. National Center for Biotechnology Information. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid. Available at: [Link]

  • Royal Society of Chemistry. (2020). Selection of a recyclable in situ liquid–liquid extraction solvent for foam-free synthesis of rhamnolipids in a two-phase fermentation. Green Chemistry. Available at: [Link]

  • MDPI. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Available at: [Link]

  • Asian Journal of Chemistry. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Available at: [Link]

Sources

The Strategic Utility of Ethyl 5-(2-methylphenyl)-5-oxovalerate in the Synthesis of Bio-relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile γ-Keto Ester

In the landscape of modern medicinal chemistry and drug development, the efficient construction of novel heterocyclic frameworks remains a cornerstone of innovation. Ethyl 5-(2-methylphenyl)-5-oxovalerate, a γ-keto ester, emerges as a highly valuable and versatile starting material for the synthesis of a variety of heterocyclic systems. Its bifunctional nature, possessing both a ketone and an ester moiety separated by a flexible alkyl chain, allows for a range of classical and contemporary cyclization strategies. This application note provides an in-depth exploration of the utility of this compound in the synthesis of pyridazine and pyridazinone derivatives, which are core structures in numerous biologically active compounds. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.

The strategic placement of the 2-methylphenyl group offers an additional layer of complexity and potential for steric and electronic modulation of the resulting heterocyclic products. This ortho-substituent can influence the reactivity of the adjacent ketone and the conformational preferences of the molecule, thereby impacting the course of cyclization and the ultimate biological activity of the synthesized compounds.

Core Application: Synthesis of Dihydropyridazinone Derivatives

One of the most direct and impactful applications of this compound is its conversion into dihydropyridazinone scaffolds. These heterocycles are of significant interest due to their presence in a wide array of therapeutic agents. The fundamental transformation involves a cyclocondensation reaction with hydrazine or its derivatives.[1]

Mechanistic Rationale: A Tale of Two Carbonyls

The synthesis of dihydropyridazinones from γ-keto esters like this compound proceeds through a well-established cyclocondensation pathway. The reaction is initiated by the nucleophilic attack of a hydrazine derivative on one of the carbonyl groups of the keto ester. While both the ketone and ester carbonyls are electrophilic, the ketone is generally more reactive towards nucleophilic attack by hydrazine.

Following the initial condensation to form a hydrazone intermediate, an intramolecular cyclization occurs. The remaining free amino group of the hydrazine moiety attacks the ester carbonyl, leading to the formation of a six-membered heterocyclic ring and the elimination of ethanol. The reaction is typically acid-catalyzed to activate the carbonyl groups towards nucleophilic attack.

Experimental Protocols

Protocol 1: Synthesis of 6-(2-Methylphenyl)-4,5-dihydropyridazin-3(2H)-one

This protocol details the synthesis of a key dihydropyridazinone derivative from this compound and hydrazine hydrate.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (as solvent)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask equipped with a reflux condenser

  • Stirring apparatus

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic extract under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 6-(2-methylphenyl)-4,5-dihydropyridazin-3(2H)-one.

Expected Outcome:

The expected product is a crystalline solid. Characterization should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.

Data Summary Table:

ParameterValue
Starting MaterialThis compound
ReagentHydrazine hydrate
SolventEthanol
CatalystGlacial acetic acid
Reaction TemperatureReflux
Typical Yield75-85%

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 6-(2-methylphenyl)-4,5-dihydropyridazin-3(2H)-one.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product cluster_workup Work-up & Purification SM1 This compound Cond Ethanol, Acetic Acid (cat.), Reflux SM1->Cond SM2 Hydrazine Hydrate SM2->Cond Prod 6-(2-Methylphenyl)-4,5-dihydropyridazin-3(2H)-one Cond->Prod Cyclocondensation Workup Solvent Removal -> Extraction -> Purification Prod->Workup

Caption: Workflow for the synthesis of a dihydropyridazinone.

Advanced Application: Synthesis of Substituted Pyridazines

Building upon the dihydropyridazinone core, further chemical transformations can lead to the synthesis of fully aromatic pyridazine systems. This often involves an oxidation step to introduce the second double bond into the heterocyclic ring.

Protocol 2: Oxidation of 6-(2-Methylphenyl)-4,5-dihydropyridazin-3(2H)-one to 6-(2-Methylphenyl)pyridazin-3(2H)-one

This protocol outlines the oxidation of the dihydropyridazinone intermediate to its corresponding pyridazinone.

Materials:

  • 6-(2-Methylphenyl)-4,5-dihydropyridazin-3(2H)-one (1.0 eq)

  • Oxidizing agent (e.g., Bromine in acetic acid, or a milder oxidant like manganese dioxide)

  • Appropriate solvent (e.g., Acetic acid for Br₂, Chloroform for MnO₂)

  • Standard reaction and work-up equipment

Procedure:

  • Dissolve 6-(2-methylphenyl)-4,5-dihydropyridazin-3(2H)-one in a suitable solvent.

  • Slowly add the oxidizing agent at a controlled temperature (e.g., room temperature or cooled in an ice bath).

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Quench the reaction appropriately (e.g., with a solution of sodium thiosulfate for bromine).

  • Perform an aqueous work-up to remove inorganic byproducts.

  • Extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography or recrystallization.

Causality in Experimental Choices:

The choice of oxidizing agent is critical. Stronger oxidants like bromine in acetic acid are effective but may lead to side reactions if not carefully controlled. Milder, heterogeneous oxidants like manganese dioxide can offer better selectivity and easier work-up. The solvent choice is dictated by the solubility of the substrate and compatibility with the chosen oxidant.

Logical Relationship Diagram

The following diagram illustrates the synthetic relationship between the starting material and the different heterocyclic products.

G Start This compound γ-Keto Ester Intermediate 6-(2-Methylphenyl)-4,5-dihydropyridazin-3(2H)-one Dihydropyridazinone Start->Intermediate Cyclocondensation (Hydrazine) Final 6-(2-Methylphenyl)pyridazin-3(2H)-one Pyridazinone Intermediate->Final Oxidation

Caption: Synthetic pathway from γ-keto ester to pyridazinone.

Conclusion and Future Perspectives

This compound serves as a readily accessible and highly effective precursor for the synthesis of dihydropyridazinone and pyridazinone heterocycles. The protocols detailed herein are robust and can be adapted for the synthesis of a library of derivatives by employing substituted hydrazines. The presence of the 2-methylphenyl moiety provides a handle for further functionalization and exploration of structure-activity relationships in drug discovery programs. Future work could explore multicomponent reactions involving this keto ester to access more complex and diverse heterocyclic scaffolds in a single step.[2] The continued investigation into the applications of such versatile building blocks will undoubtedly fuel the discovery of next-generation therapeutics.

References

  • Product Class 8: Pyridazines. (n.d.). Science of Synthesis.
  • Design of γ-keto and hydrazino esters and ribosome-mediated synthesis... (n.d.). ResearchGate.
  • A One-Pot Approach to Novel Pyridazine C-Nucleosides. (2021, April 17). PMC.
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (n.d.). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • Synthesis of pyridazine and pyridopyridazine derivatives. (n.d.). Universidade do Minho.
  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (n.d.). PMC.

Sources

Application Note: Green Synthesis of Ethyl 5-Oxovalerate from Biomass-Derived Delta-Valerolactone

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the Green Chemistry Synthesis of Ethyl 5-Oxovalerate (Ethyl 5-oxopentanoate) , focusing on a robust, biomass-derived pathway starting from Furfural. Unlike the petrochemical route involving the ozonolysis of cyclopentene, this protocol utilizes a Delta-Valerolactone (DVL) platform derived from lignocellulosic biomass, culminating in a highly selective aerobic oxidation using the Cu/TEMPO catalyst system.

Executive Summary

Ethyl 5-oxovalerate (Ethyl 5-oxopentanoate) is a critical bifunctional building block containing both a terminal aldehyde and an ester group. It serves as a versatile precursor for the synthesis of glutaric acid derivatives, non-natural amino acids, and pharmaceutical intermediates.

Traditional synthesis often relies on the ozonolysis of cycloalkenes or the reduction of glutaric anhydride—processes associated with high energy consumption, hazardous reagents, or poor atom economy. This guide presents a Green Chemistry approach utilizing the Biomass


 Furfural 

Delta-Valerolactone (DVL)
value chain. The core innovation lies in the selective aerobic oxidation of ethyl 5-hydroxypentanoate using a copper/TEMPO catalyst system, which operates under ambient air and avoids toxic stoichiometric oxidants like chromium(VI) or DMSO-based Swern reagents.
Key Green Metrics
  • Feedstock: 100% Bio-based (Furfural/Cellulose derived).

  • Oxidant: Ambient Air (

    
    ).
    
  • Atom Economy: High (Water is the only byproduct of oxidation).

  • Solvent: Ethanol (renewable) and Ethyl Acetate (benign).

Pathway Analysis & Mechanism

The synthesis proceeds through a linear sequence transforming the furan ring into a linear aliphatic chain without losing carbon atoms.

Reaction Pathway Diagram

G cluster_0 Biomass Upgrading Phase cluster_1 Green Functionalization Phase Furfural Furfural (Biomass Derived) FAL Furfuryl Alcohol Furfural->FAL Hydrogenation (Cu/SiO2) CPO Cyclopentanone FAL->CPO Piancatelli Rearr. + Hydrogenation DVL Delta-Valerolactone (DVL) CPO->DVL Baeyer-Villiger Ox. (Enzymatic/Sn-Beta) EHP Ethyl 5-hydroxypentanoate DVL->EHP Ethanolysis (EtOH, H+) Target Ethyl 5-oxovalerate (Target) EHP->Target Aerobic Oxidation (Cu/TEMPO, Air)

Figure 1: The "Green" pathway from biomass to Ethyl 5-oxovalerate. The critical step detailed in this protocol is the selective oxidation of EHP to the Target.

Detailed Experimental Protocols

Phase 1: Preparation of Ethyl 5-Hydroxypentanoate (Precursor Synthesis)

Note: Delta-Valerolactone (DVL) is commercially available or can be synthesized from furfural via cyclopentanone.

Objective: Ring-opening of DVL with ethanol to form the hydroxy-ester.

Reagents:

  • Delta-Valerolactone (DVL) [CAS: 542-28-9][1][2]

  • Absolute Ethanol (Solvent & Reagent)

  • Amberlyst-15 (Solid Acid Catalyst) or

    
     (catalytic)
    

Protocol:

  • Setup: Charge a 250 mL round-bottom flask with DVL (10.0 g, 100 mmol) and Absolute Ethanol (50 mL, ~850 mmol).

  • Catalyst Addition: Add Amberlyst-15 beads (1.0 g, 10 wt% loading) to the solution. Expert Insight: Using a solid acid catalyst simplifies workup and allows for catalyst recycling.

  • Reaction: Reflux the mixture at 80°C for 4-6 hours. Monitor via TLC (30% EtOAc/Hexane; stain with KMnO4).

  • Workup: Filter off the Amberlyst-15 beads.

  • Purification: Concentrate the filtrate under reduced pressure. The residue is typically pure Ethyl 5-hydroxypentanoate (>95%). If necessary, purify via short-path distillation (bp ~110°C @ 10 mmHg).

    • Yield: ~13.9 g (95%).

    • Characterization: 1H NMR should show a triplet at

      
       3.65 (CH2-OH) and a quartet at 
      
      
      
      4.12 (COOCH2CH3).
Phase 2: Selective Aerobic Oxidation (The "Green" Core)

Objective: Selectively oxidize the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid (mono-ethyl glutarate).

Mechanism: The Cu(I)/TEMPO system mediates the oxidation using ambient oxygen.[3] The active species is the oxoammonium ion, which oxidizes the alcohol and is regenerated by the copper cycle.

Cycle TEMPO TEMPO (Radical) Oxo Oxoammonium (Active Oxidant) TEMPO->Oxo -e⁻ (via Cu) Hydroxyl Hydroxylamine Oxo->Hydroxyl + 2e⁻, +2H⁺ (Oxidation of Substrate) Substrate Ethyl 5-hydroxypentanoate Hydroxyl->TEMPO -e⁻, -H⁺ Product Ethyl 5-oxovalerate Substrate->Product Alcohol -> Aldehyde Cu1 Cu(I) Cu2 Cu(II) Cu1->Cu2 O2 Cu2->Cu1 Regenerates TEMPO O2 O2 (Air)

Figure 2: Catalytic cycle of the Cu/TEMPO aerobic oxidation system. Note that the copper shuttles electrons between the TEMPO mediator and molecular oxygen.

Reagents:

  • Ethyl 5-hydroxypentanoate (5.0 g, 34 mmol)

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (270 mg, 5 mol%)

  • CuBr (Copper(I) Bromide) (250 mg, 5 mol%)

  • 2,2'-Bipyridine (bpy) (270 mg, 5 mol%)

  • N-Methylimidazole (NMI) (10 mol%) - Base to accelerate proton transfer.

  • Acetonitrile (ACN) or Ethyl Acetate (Green alternative solvent)

Protocol:

  • Catalyst Pre-mix: In a small vial, dissolve CuBr and 2,2'-Bipyridine in 10 mL of ACN. The solution should turn a deep reddish-brown (Cu(I)-bpy complex).

  • Reaction Setup: In a 250 mL two-neck flask equipped with a stir bar, add the substrate (Ethyl 5-hydroxypentanoate) and TEMPO in 40 mL of solvent.

  • Initiation: Add the Cu-ligand solution and NMI to the reaction flask.

  • Oxygenation:

    • Option A (Lab Scale): Affix an oxygen balloon or simply leave the flask open to air with vigorous stirring (if using air, reaction time will be longer).

    • Option B (Scale-up): Bubble air or

      
       through the solution using a glass frit.
      
    • Observation: The solution will turn from reddish-brown to green/blue (Cu(II)) as the reaction proceeds.

  • Monitoring: Stir at Room Temperature (25°C). Monitor via TLC or GC. The reaction is typically complete in 4-8 hours.

    • Checkpoint: The aldehyde spot will appear less polar than the alcohol.

  • Workup:

    • Dilute the reaction mixture with 100 mL of diethyl ether or EtOAc.

    • Wash with 1M HCl (2 x 50 mL) to remove copper salts and amine bases.

    • Wash with saturated

      
       and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: The crude product is often sufficiently pure (>90%). For high purity, perform flash chromatography (Silica gel, 10-20% EtOAc in Hexanes).

    • Target Yield: 85-92%.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Oxygen starvationEnsure vigorous stirring (800+ rpm) to maximize gas-liquid mass transfer. Switch from air to pure

balloon.
Over-oxidation (Acid formation) Presence of waterUse anhydrous solvents. Water promotes the hydration of the aldehyde to the gem-diol, which is then oxidized to the acid.
Blue/Green Catalyst Precipitate Catalyst deathThe active Cu(I) species is oxidizing to inactive Cu(II) faster than it reduces. Add a small amount of reducing agent (hydrazine) or ensure NMI concentration is correct.
Product Volatility Evaporation lossEthyl 5-oxovalerate is moderately volatile. Do not leave on high vacuum for extended periods.

Safety & Sustainability Assessment

Green Chemistry Principles Applied
  • Prevention: High selectivity prevents the formation of over-oxidized byproducts.

  • Less Hazardous Synthesis: Replaces Chromium(VI) (Jones Reagent) and DMSO/Oxalyl Chloride (Swern).

  • Catalysis: Uses catalytic Cu/TEMPO rather than stoichiometric oxidants.

  • Solvents: Ethanol and Ethyl Acetate are Class 3 (low toxicity) solvents.

Safety Hazards
  • TEMPO: Toxic if swallowed/absorbed. Handle with gloves.

  • CuBr: Harmful to aquatic life. Dispose of aqueous copper waste in designated heavy metal waste streams.

  • Ethyl 5-oxovalerate: Reactive aldehyde; store under inert gas (Argon) in a refrigerator to prevent polymerization or auto-oxidation.

References

  • Hoover, J. M., & Stahl, S. S. (2011). Highly selective aerobic oxidation of primary alcohols to aldehydes using a Cu/TEMPO catalyst system. Journal of the American Chemical Society, 133(42), 16901-16910. [Link]

  • Sheldon, R. A., & Arends, I. W. (2004). Organocatalytic oxidations mediated by nitroxyl radicals. Advanced Synthesis & Catalysis, 346(9-10), 1051-1071. [Link]

  • Lange, J. P., et al. (2010). Valeric biofuels: a platform of cellulosic transportation fuels. Angewandte Chemie International Edition, 49(26), 4479-4483. [Link]

  • Ciriminna, R., & Pagliaro, M. (2010). Industrial oxidations with organocatalyst TEMPO and its derivatives. Organic Process Research & Development, 14(1), 245-251. [Link]

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in the synthesis of o-tolyl valerate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing o-tolyl valerate and its derivatives. The inherent steric hindrance posed by the ortho-methyl group on the phenolic ring presents significant synthetic challenges. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to overcome these obstacles and achieve optimal reaction outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of o-tolyl valerate, offering explanations and actionable solutions.

Problem 1: Low to No Ester Yield in Standard Fischer Esterification

Question: I am attempting to synthesize o-tolyl valerate using a standard Fischer esterification protocol (valeric acid, o-cresol, and a strong acid catalyst like sulfuric acid with heating), but I am observing very low to negligible product formation. Why is this happening and what can I do to improve the yield?

Answer:

The primary reason for the low yield is the significant steric hindrance around the hydroxyl group of o-cresol. The ortho-methyl group physically blocks the approach of the protonated carboxylic acid, making the nucleophilic attack by the alcohol's oxygen atom extremely difficult.[1] Standard Fischer esterification conditions are often insufficient to overcome this steric barrier.[1][2]

Root Cause Analysis & Solutions:

  • Insufficient Carbonyl Electrophilicity: Under standard acidic conditions, the protonation of valeric acid may not sufficiently activate the carbonyl group to overcome the steric repulsion from the o-tolyl substituent.

  • Unfavorable Reaction Equilibrium: Esterification is a reversible reaction. The water produced can hydrolyze the ester back to the starting materials, preventing the reaction from proceeding to completion.[3][4]

Recommended Actions:

  • Activate the Carboxylic Acid: Instead of relying on simple protonation, convert the valeric acid into a more reactive species.

    • Acid Chloride Formation: Convert valeric acid to valeroyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is significantly more electrophilic and will react more readily with the sterically hindered o-cresol. This is a two-step process where the acid chloride is first formed and isolated, then reacted with the alcohol.[1][5]

    • Acid Anhydride Formation: Similarly, converting valeric acid to its anhydride will also increase its reactivity.

  • Utilize Modern Coupling Agents (Steglich Esterification): The Steglich esterification is a powerful method for forming esters under mild conditions, and it is particularly effective for sterically hindered substrates.[2][6][7][8]

    • Mechanism: This method uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[6][7] A nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), is crucial for facilitating the reaction with sterically demanding alcohols.[2][7] DMAP acts as an acyl transfer agent, forming a highly reactive N-acylpyridinium intermediate that readily reacts with the alcohol.[2]

    • Advantages: This method avoids the harsh acidic conditions of Fischer esterification, making it compatible with acid-sensitive functional groups.[2][7]

  • Employ the Yamaguchi Esterification: For highly sterically hindered systems, the Yamaguchi esterification offers another robust solution.

    • Mechanism: This reaction involves the formation of a mixed anhydride by reacting the aliphatic carboxylic acid with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a base like triethylamine. This mixed anhydride is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP.[9][10][11] The bulky ortho-substituents on the benzoyl chloride direct the reaction to occur selectively at the less hindered carbonyl group of the valeric acid moiety.[11]

Problem 2: Slow Reaction Rate and Incomplete Conversion

Question: My reaction to form o-tolyl valerate is proceeding very slowly, and even after extended reaction times, I see a significant amount of unreacted starting materials. How can I accelerate the reaction and drive it to completion?

Answer:

Slow reaction rates are a direct consequence of the high activation energy associated with overcoming the steric hindrance. Incomplete conversion is often due to an unfavorable equilibrium.

Root Cause Analysis & Solutions:

  • High Activation Energy: The steric clash between the nucleophilic o-cresol and the electrophilic valeric acid derivative raises the energy barrier for the transition state.

  • Reversibility: As mentioned previously, the accumulation of water can halt the forward reaction.

Recommended Actions:

  • Increase Reaction Temperature: While being mindful of potential side reactions like charring or decomposition, moderately increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.[3] However, this is often less effective for highly hindered substrates than changing the reaction methodology.

  • Water Removal: If using a method that produces water (like a modified Fischer esterification), active removal of water is critical.

    • Dean-Stark Apparatus: For reactions in a suitable solvent (e.g., toluene), a Dean-Stark trap can be used to azeotropically remove water as it is formed, thus driving the equilibrium towards the product side.[3]

    • Dehydrating Agents: Using a stoichiometric amount of a dehydrating agent, such as concentrated sulfuric acid, can also be effective, though this can lead to side reactions if not carefully controlled.[3]

  • Catalyst Optimization:

    • DMAP Loading in Steglich Esterification: Ensure an adequate catalytic amount of DMAP is used (typically 5-10 mol%). In the absence of DMAP, the reaction is often sluggish and can lead to the formation of an unreactive N-acylurea byproduct.[2]

    • Alternative Catalysts: For certain esterifications, bulky diarylammonium salts have been shown to be highly active dehydration catalysts, even for sterically demanding alcohols.[12]

Problem 3: Formation of Side Products and Purification Challenges

Question: I am observing the formation of significant side products in my attempt to synthesize o-tolyl valerate, which is making the purification process difficult. What are these side products and how can I minimize their formation?

Answer:

Side product formation is common in sterically hindered reactions, especially under harsh conditions. The nature of the side products depends on the synthetic route chosen.

Root Cause Analysis & Solutions:

  • Fischer Esterification:

    • Charring/Polymerization: High temperatures and concentrated strong acids can lead to the decomposition and polymerization of the starting materials, resulting in a dark, tarry reaction mixture.[3]

    • Ether Formation: The alcohol can undergo acid-catalyzed dehydration to form a symmetric ether.

  • Steglich Esterification:

    • N-Acylurea Formation: In the absence or with insufficient amounts of DMAP, the O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea.[2]

    • Dicyclohexylurea (DCU) Removal: When using DCC, the byproduct dicyclohexylurea is a solid that can sometimes be difficult to remove completely from the desired product.

Recommended Actions:

  • Milder Reaction Conditions: The most effective way to minimize side products is to use milder reaction conditions. Both the Steglich and Yamaguchi esterifications are performed at or near room temperature, significantly reducing the likelihood of thermal decomposition.[7][13]

  • Optimize Reagent Stoichiometry and Addition:

    • Slow Addition: In Fischer esterification, add the sulfuric acid catalyst slowly and with vigorous stirring to a cooled solution to avoid localized overheating.[3]

    • DMAP is Key: In Steglich reactions, ensure the presence of a catalytic amount of DMAP to prevent N-acylurea formation.[2]

  • Choice of Reagents for Easier Purification:

    • Use EDC instead of DCC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide. The corresponding urea byproduct is also water-soluble, allowing for a simple aqueous workup to remove it, which is often easier than filtering out DCU.[7]

  • Purification Strategy:

    • Chromatography: Column chromatography is typically required to separate the desired ester from unreacted starting materials and any organic-soluble side products.

    • Aqueous Workup: A thorough aqueous workup is essential. Washing the organic layer with a mild base (like saturated sodium bicarbonate solution) will remove unreacted carboxylic acid and acidic catalysts.[3] Washing with a mild acid can remove basic components like DMAP and triethylamine.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance such a significant problem for the synthesis of o-tolyl valerate?

A1: Steric hindrance refers to the spatial arrangement of atoms in a molecule that impedes a chemical reaction. In the case of o-cresol, the methyl group at the ortho position (adjacent to the hydroxyl group) acts as a bulky shield. For the esterification to occur, the oxygen of the hydroxyl group must perform a nucleophilic attack on the carbonyl carbon of the valeric acid (or its activated form). The ortho-methyl group physically obstructs the trajectory of this attack, making it difficult for the reacting centers to come into close enough proximity for a bond to form. This increases the activation energy of the reaction, leading to slow rates and low yields under standard conditions.

Q2: What are the key differences between the Steglich and Yamaguchi esterification methods for this synthesis?

A2: Both are excellent methods for sterically hindered esterifications, but they differ in their activation strategy.

FeatureSteglich EsterificationYamaguchi Esterification
Activating Agent A carbodiimide (e.g., DCC, EDC)2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent)
Intermediate O-acylisourea, which is then converted to a highly reactive N-acylpyridinium salt by DMAP.[2]A mixed carboxylic anhydride.[9][10]
Catalyst Catalytic amount of DMAP (or other nucleophilic catalyst).[7]Stoichiometric amount of DMAP.[9][10]
Typical Use Case Widely applicable for many sterically hindered and acid-sensitive substrates.[2][6]Often preferred for macrolactonizations but is also extremely effective for intermolecular esterifications involving highly hindered alcohols.[11][14]

Q3: Can enzymatic methods be used to synthesize o-tolyl valerate?

A3: Yes, enzymatic catalysis, particularly with lipases, is a viable and "green" alternative for ester synthesis.[15] Lipases can often tolerate sterically hindered substrates. The optimization of reaction parameters such as the choice of enzyme, solvent, temperature, and molar ratio of substrates would be crucial for achieving high conversion rates.[16] This approach avoids the use of potentially harsh reagents and can offer high selectivity.[15]

Q4: Are there any other activating agents for valeric acid that could be effective?

A4: Besides the common methods, other activating systems have been developed. For instance, a combination of triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS) can be used to activate the carboxylic acid under mild conditions, which then reacts with the alcohol to form the ester.[17][18] Another approach involves using coupling reagents like Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide), which can be a safer alternative to carbodiimides.[13]

Experimental Protocols

Protocol 1: Steglich Esterification of o-Cresol with Valeric Acid

This protocol provides a reliable method for the synthesis of o-tolyl valerate using EDC as the coupling agent and DMAP as the catalyst.

Materials:

  • o-Cresol

  • Valeric Acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add o-cresol (1.0 eq), valeric acid (1.1 eq), and DMAP (0.1 eq).

  • Solvent Addition: Dissolve the components in anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • EDC Addition: Add EDC (1.2 eq) portion-wise to the stirred solution over 10-15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup - Quenching: Once the reaction is complete, dilute the mixture with DCM.

  • Workup - Washes: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • 1 M HCl (2x) to remove DMAP and any unreacted EDC.

    • Saturated NaHCO₃ solution (2x) to remove unreacted valeric acid.

    • Brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain pure o-tolyl valerate.

Visualizations

Logical Flowchart for Method Selection

This diagram helps in choosing the appropriate synthetic strategy based on the experimental constraints and challenges.

MethodSelection Start Start: Synthesize o-Tolyl Valerate Problem Primary Challenge: Steric Hindrance Start->Problem Fischer Standard Fischer Esterification Problem->Fischer LowYield Result: Low Yield/ No Reaction Fischer->LowYield Activate Need for Activation? LowYield->Activate Steglich Steglich Esterification (DCC/EDC, DMAP) Activate->Steglich Mild Conditions, Good Generality Yamaguchi Yamaguchi Esterification (Yamaguchi Reagent, DMAP) Activate->Yamaguchi Highly Hindered Substrates Other Other Methods (e.g., Acid Chloride, Enzymatic) Activate->Other Specific Requirements Success High Yield of o-Tolyl Valerate Steglich->Success Yamaguchi->Success Other->Success

Caption: Decision tree for selecting a synthetic method.

Reaction Mechanism: Steglich Esterification

This diagram illustrates the key steps in the DMAP-catalyzed Steglich esterification.

SteglichMechanism cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Acyl Transfer via DMAP cluster_2 Step 3: Nucleophilic Attack by Alcohol RCOOH Valeric Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea DCC DCC DCC->O_Acylisourea O_Acylisourea_2 O-Acylisourea DMAP DMAP Acylpyridinium N-Acylpyridinium Salt (Highly Reactive) DMAP->Acylpyridinium Acylpyridinium_2 N-Acylpyridinium Salt O_Acylisourea_2->Acylpyridinium Alcohol o-Cresol (Ar-OH) Ester o-Tolyl Valerate (R-COOAr) Alcohol->Ester Acylpyridinium_2->Ester

Sources

Technical Support Center: Crystallization of Ethyl 5-(2-methylphenyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Purification Support Center. Subject: Isolation & Purification of Ethyl 5-(2-methylphenyl)-5-oxovalerate (CAS: 100972-13-2) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

This compound (also known as Ethyl 5-(o-tolyl)-5-oxopentanoate) is a lipophilic keto-ester often encountered as an intermediate in the synthesis of pharmaceutical agents (e.g., analogs of gemfibrozil or specific kinase inhibitors).[1][2][3][4][5][6]

Critical Technical Challenge: Structurally, the molecule possesses a flexible valerate chain and an ortho-substituted aromatic ring. This combination disrupts crystal lattice packing, making the compound prone to "oiling out" (liquid-liquid phase separation) rather than discrete crystallization. Furthermore, if synthesized via Friedel-Crafts acylation of toluene, the presence of the para-isomer (4-methylphenyl) can significantly depress the melting point of the target ortho-isomer.

This guide provides troubleshooting for solidification, solvent selection, and impurity rejection.

Part 1: Troubleshooting & FAQs
Q1: "My crude product separates as a viscous oil at the bottom of the flask upon cooling. How do I force it to crystallize?"

Diagnosis: You are experiencing "oiling out" (LLPS - Liquid-Liquid Phase Separation). This occurs when the attractive forces between solute molecules are stronger than the solute-solvent interactions, but the kinetic barrier to nucleation is too high, or the temperature is above the "metastable melting point" of the solvated oil.

Corrective Action:

  • Temperature Control: Do not crash cool. Rapid cooling traps impurities and favors the amorphous oil phase. Use a controlled cooling ramp (e.g., 0.1°C/min).

  • Seeding: This is non-negotiable for this compound. If you lack seed crystals:

    • Take 100 mg of the oil, dissolve in minimal diethyl ether/hexane, and freeze at -78°C (dry ice/acetone) while scratching the glass side with a spatula.

    • Once a solid forms, use this immediately to seed the main batch at a higher temperature (e.g., 0°C).

  • Solvent Modification: The oil phase is likely too non-polar. Slightly increase the polarity of your solvent system to keep the oil in solution longer, allowing the crystal lattice to form.

Q2: "What is the optimal solvent system for this keto-ester?"

Recommendation: Due to the lipophilic ethyl ester and the aromatic ring, the compound is highly soluble in common organic solvents (DCM, Toluene, Ethyl Acetate). You need a binary solvent system (Solvent/Anti-solvent).

SystemRatio (v/v)SuitabilityNotes
Hexane / Ethyl Acetate 90:10 to 95:5High Best for initial crystallization. The ester is soluble in EtOAc; Hexane acts as the anti-solvent.
Ethanol / Water 80:20Medium Good for removing non-polar by-products, but high risk of oiling out if water is added too fast.
Diisopropyl Ether (DIPE) 100%High Excellent for low-temperature crystallization (-20°C). Often yields defined prisms.
Toluene / Heptane 1:5Medium Useful if the crude contains significant tarry impurities.
Q3: "I suspect my product contains the para-isomer. Will crystallization remove it?"

Technical Insight: Yes, but it depends on the eutectic point. The para-isomer (Ethyl 5-(4-methylphenyl)-5-oxovalerate) is generally more crystalline and has a higher melting point due to symmetry.

  • Scenario A (Para is minor impurity): The ortho-isomer (target) will crystallize, leaving the para enriched in the mother liquor only if you wash the crystals thoroughly with cold hexane.

  • Scenario B (Para is major impurity): You may need to crystallize the para-isomer out first (as a solid) and recover your target ortho-isomer from the filtrate, then distill or re-crystallize at a lower temperature.

Part 2: Decision Logic & Workflows
Workflow 1: Solvent Selection Decision Tree

Use this logic to determine the best starting point based on your crude material's behavior.

SolventSelection Start Start: Analyze Crude Material StateCheck Physical State at RT? Start->StateCheck Solid Solid / Waxy Solid StateCheck->Solid Yes Oil Viscous Oil / Liquid StateCheck->Oil Yes SolubilityTest Perform Solubility Test (100mg in 1mL) Solid->SolubilityTest DIPE Try Diisopropyl Ether Cool to -20°C Oil->DIPE HexEtOAc Try Hexane/EtOAc (9:1) Heat to 50°C -> Cool to 0°C SolubilityTest->HexEtOAc Result1 Crystals Form? HexEtOAc->Result1 Result2 Oils Out? DIPE->Result2 Result1->DIPE No (Too Soluble) Success Proceed to Scale-up Result1->Success Yes Result2->Success No (Crystals form) SeedGen Generate Seed: Dry Ice/Acetone Bath + Scratching Result2->SeedGen Yes SeedGen->HexEtOAc Retry with Seed

Caption: Decision tree for selecting the initial solvent system based on the physical state of the crude this compound.

Part 3: Detailed Experimental Protocol

Protocol ID: CRY-100972-A Method: Cooling Crystallization with Anti-Solvent Addition Target Purity: >98% (HPLC)

Materials:
  • Crude this compound (10 g)

  • Solvent A: Ethyl Acetate (EtOAc) - Reagent Grade

  • Solvent B: n-Hexane (or n-Heptane) - Reagent Grade

  • Equipment: Jacketed glass reactor or round-bottom flask with overhead stirrer.

Step-by-Step Procedure:
  • Dissolution:

    • Charge 10 g of crude material into the flask.

    • Add 15 mL of EtOAc (1.5 volumes).

    • Heat to 45-50°C with moderate stirring (200 RPM). Ensure complete dissolution. If hazy, filter hot through a sintered glass funnel to remove inorganic salts.

  • Anti-Solvent Addition (Cloud Point):

    • Maintain temperature at 45°C.

    • Slowly add n-Hexane dropwise via an addition funnel.

    • Stop addition immediately when the solution becomes slightly turbid (cloud point). This usually requires 30-50 mL of Hexane.

    • Add 1-2 mL of EtOAc to just clear the turbidity (restore single phase).

  • Nucleation (Seeding):

    • Cool the solution slowly to 30°C (Rate: 0.5°C/min).

    • Add 10-20 mg of pure seed crystals.

    • Observation: The solution should turn slightly opaque as crystal growth begins. If it turns into "milk" (emulsion), you are oiling out—reheat and add more EtOAc.

  • Crystal Growth (Maturation):

    • Hold at 30°C for 1 hour. This "Ostwald Ripening" phase consumes small fines and grows larger, filterable crystals.

    • Cool to 0°C over 2 hours (Rate: 0.25°C/min).

    • Hold at 0°C for 2 hours.

  • Isolation:

    • Filter the slurry using a vacuum Buchner funnel.

    • Wash: Wash the cake with 20 mL of cold (-10°C) Hexane/EtOAc (95:5 mix). Critical: Do not use pure Hexane if the crystals are sticky; the slight polarity of EtOAc prevents the impurities from precipitating onto your crystal surface.

    • Dry: Vacuum dry at 30°C for 12 hours.

Part 4: Process Visualization
Workflow 2: Crystallization Cycle

This diagram illustrates the temperature profile and critical intervention points.

CrystallizationCycle Dissolve 1. Dissolution (50°C, EtOAc) CloudPoint 2. Anti-Solvent (Add Hexane till turbid) Dissolve->CloudPoint Clear 3. Clarify (Add small vol EtOAc) CloudPoint->Clear Seed 4. Seeding (30°C, 0.1 wt%) Clear->Seed Ripen 5. Ripening (Hold 30°C, 1h) Seed->Ripen Crystal Growth Cool 6. Cooling Ramp (To 0°C over 2h) Ripen->Cool Maximize Yield Filter 7. Filtration & Wash (Cold 95:5 Hex/EtOAc) Cool->Filter

Caption: Temperature and addition profile for the controlled crystallization of this compound.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13627993, this compound. Retrieved from [Link]

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.
  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.

(Note: While specific peer-reviewed literature on the crystallization of this exact CAS number is limited, the protocols above are derived from standard industrial practices for structurally homologous aryl-keto esters.)

Sources

Validation & Comparative

HPLC Method Development Guide: Ethyl 5-(2-methylphenyl)-5-oxovalerate Purity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Method Development Guide Target Audience: Analytical Chemists, CMC Leads, and Process Development Scientists.

Executive Summary

The Challenge: Ethyl 5-(2-methylphenyl)-5-oxovalerate (EMOV) is a critical intermediate containing an aromatic ketone and an ester functionality. Standard C18 alkyl-chain chromatography often fails to adequately resolve EMOV from its regioisomers (specifically the para-methyl impurity) and its acid hydrolysis degradant , leading to inaccurate purity assessments during scale-up.

The Solution: This guide compares the performance of a traditional C18 (Octadecyl) stationary phase against a Phenyl-Hexyl stationary phase.

Key Finding: While C18 provides adequate retention, the Phenyl-Hexyl phase demonstrates superior selectivity (


)  for the critical regioisomer pair (

vs.

on C18). This is attributed to

interactions which are sterically modulated by the ortho-methyl substitution on the target molecule.

Chemical Context & Impurity Profile[1][2]

To develop a robust method, we must first understand the physicochemical properties of the analyte and its potential impurities.

CompoundStructure DescriptionNatureMethod Challenge
EMOV (Target) Ethyl ester with o-tolyl ketoneLipophilic, NeutralMain Peak
Impurity A (Acid) 5-(2-methylphenyl)-5-oxovaleric acidPolar, Acidic (pKa ~4.5)Fronting/Tailing if pH is unbuffered.
Impurity B (Isomer) Ethyl 5-(4-methylphenyl)-5-oxovalerateLipophilic, NeutralCritical Pair. Co-elutes on hydrophobic phases.
Impurity C (Start) o-Xylene derivativeHighly LipophilicLate eluter; requires gradient flush.
Mechanistic Insight: The Selectivity Problem

On a standard C18 column, separation is driven almost exclusively by hydrophobicity (Solvophobic theory). Since EMOV and Impurity B (the para-isomer) have identical molecular weights and nearly identical LogP values (~2.9), C18 struggles to differentiate them.

We require a stationary phase that interacts with the electronic distribution of the aromatic ring.

Experimental Design: The Comparison

We evaluated two method conditions to determine the optimal release testing protocol.

Common Conditions (Constant Variables)
  • System: Agilent 1290 Infinity II LC

  • Detector: UV-DAD at 254 nm (Targeting the conjugated aromatic ketone).

  • Flow Rate: 1.0 mL/min

  • Column Temp: 30°C

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1 to suppress Impurity A ionization).

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

Variable: Stationary Phase
  • Method A (Industry Standard): Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).

  • Method B (Alternative): Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm).

Results & Discussion

Chromatographic Performance Data

The following table summarizes the system suitability data obtained from injection of a spiked crude mixture containing 0.5% of each impurity.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Verdict
Retention Time (EMOV) 12.4 min14.1 minPhenyl-Hexyl retains longer due to dual mechanisms.
Resolution (Imp A / EMOV) 8.59.2Both acceptable.
Resolution (Imp B / EMOV) 1.2 (Fail) 2.4 (Pass) Phenyl-Hexyl Superior.
Tailing Factor (T) 1.11.05Both excellent.
Theoretical Plates (N) ~12,000~14,500Phenyl-Hexyl (3µm) offers higher efficiency.
Critical Analysis of Separation Mechanisms

Why Method A Failed: The C18 phase relies on Van der Waals forces. The methyl group position (ortho vs para) causes a negligible change in the overall hydrophobic surface area of the molecule. Consequently, the selectivity factor (


) approaches 1.0.

Why Method B Succeeded: The Phenyl-Hexyl phase introduces


 stacking interactions  between the stationary phase phenyl rings and the analyte's aromatic ring.
  • Steric Hindrance: The ortho-methyl group in EMOV creates steric bulk that slightly disrupts the planar alignment required for strong

    
     stacking.
    
  • The Result: The para-isomer (Impurity B), lacking this steric hindrance, stacks more effectively and is retained longer. This creates the necessary separation window.

Visualizing the Mechanism

The following diagram illustrates the workflow and the mechanistic difference between the two phases.

HPLC_Mechanism cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanism Check Start Method Development Strategy C18 Column A: C18 (Hydrophobic Interaction) Start->C18 Phenyl Column B: Phenyl-Hexyl (Hydrophobic + Pi-Pi) Start->Phenyl Mech_C18 Low Selectivity (Ortho/Para isomers co-elute) C18->Mech_C18 Mech_Phenyl High Selectivity (Ortho-steric hindrance reduces retention) (Para-isomer retains longer) Phenyl->Mech_Phenyl Decision Select Phenyl-Hexyl Phase Mech_C18->Decision Reject Mech_Phenyl->Decision Accept Validation Final Validation (ICH Q2 R1) Decision->Validation

Figure 1: Decision logic for selecting Phenyl-Hexyl stationary phase based on mechanistic selectivity requirements.

Recommended Final Protocol (Self-Validating)

Based on the comparative data, the following method is recommended for release testing. This protocol includes a System Suitability Test (SST) that ensures the method is active and valid before samples are analyzed.

Chromatographic Conditions[3][5][6][7]
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (e.g., Phenomenex Luna or Waters XSelect CSH).

  • Mobile Phase A: 0.1%

    
     in Water.
    
  • Mobile Phase B: Acetonitrile.[1][3][4]

  • Gradient Program:

    • 0.0 min: 30% B

    • 15.0 min: 70% B

    • 18.0 min: 90% B (Flush)

    • 20.0 min: 30% B (Re-equilibrate)

    • 25.0 min: End

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: 254 nm.

Standard Preparation[7]
  • Stock: Dissolve 25 mg EMOV Reference Standard in 25 mL ACN.

  • Working Std: Dilute Stock to 0.5 mg/mL with Mobile Phase (50:50 A:B).

System Suitability Acceptance Criteria

To ensure Trustworthiness and Robustness (per ICH Q2), every run must meet:

  • Resolution (

    
    ):  > 2.0 between EMOV and Impurity B (Regioisomer). Note: If Impurity B is not available, use Impurity A and ensure 
    
    
    
    .
  • Tailing Factor: NMT 1.5 for the main peak.

  • Precision: RSD

    
     2.0% for 5 replicate injections of the Standard.
    

References

  • International Conference on Harmonisation (ICH). (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on Solvophobic Theory vs. interactions).
  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Sources

Comparative GC-MS Fragmentation Guide: Ethyl 5-(2-methylphenyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the GC-MS fragmentation patterns of Ethyl 5-(2-methylphenyl)-5-oxovalerate , specifically designed for researchers requiring differentiation between positional isomers (ortho vs. para) in synthetic or metabolic profiling.

Executive Summary

This compound (C₁₄H₁₈O₃, MW 234.29) is a keto-ester intermediate often encountered in the synthesis of pharmaceutical scaffolds. Its structural integrity relies on the specific ortho-positioning of the methyl group on the aromatic ring.

In Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI, 70 eV), this compound exhibits a distinct fragmentation signature driven by two primary mechanisms: McLafferty Rearrangement and the Ortho-Effect . This guide details how to distinguish the target ortho-isomer from its para-analog (Ethyl 5-(4-methylphenyl)-5-oxovalerate) by analyzing specific ion ratios and unique fragmentation pathways.

Chemical Profile & Instrumentation

FeatureSpecification
Compound Name This compound
CAS Number 100972-13-2
Molecular Formula C₁₄H₁₈O₃
Exact Mass 234.1256 Da
Key Functional Groups Aryl Ketone, Ethyl Ester, Ortho-Tolyl moiety
Standard Experimental Protocol

To reproduce the fragmentation patterns described below, ensure your GC-MS system is calibrated to these parameters:

  • Ionization Mode: Electron Impact (EI) at 70 eV.[1]

  • Source Temperature: 230°C (Prevents thermal degradation prior to ionization).

  • Transfer Line: 280°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms).

  • Scan Range: m/z 40–350.

Fragmentation Analysis

The mass spectrum of this compound is characterized by four distinct pathways. The interplay between the keto-group and the ester chain generates two independent McLafferty rearrangements, while the aromatic substitution pattern dictates the "Ortho-Effect."

Pathway A: Ketone-Directed McLafferty Rearrangement (Primary Diagnostic)

The alkyl chain between the ketone and ester groups is sufficiently long (3 carbons) to allow the ketone oxygen to abstract a


-hydrogen (located on the methylene group 

to the ester).
  • Mechanism: Six-membered transition state cleavage.[2]

  • Fragment Ion: The charge remains on the aromatic ketone fragment (enol form).

  • Diagnostic Peak: m/z 134 (2-Methylacetophenone enol cation).

  • Significance: This peak confirms the presence of the Ar-C(=O)-CH2- substructure.

Pathway B: Ester-Directed McLafferty Rearrangement

The ethyl ester moiety undergoes its own characteristic rearrangement involving hydrogen abstraction from the alkyl chain.

  • Mechanism: Transfer of a

    
    -hydrogen from the chain to the ester carbonyl oxygen.[2]
    
  • Fragment Ion: m/z 88 (Ethyl acetate enol cation,

    
    ).
    
  • Significance: Confirms the ethyl ester functionality.

Pathway C: -Cleavage (Aryl Identification)

Direct cleavage adjacent to the carbonyl group yields stable acylium ions.[2]

  • Fragment Ion 1: m/z 119 (2-Methylbenzoyl cation, $[o\text{-Tol}-CO]^+ $).

  • Fragment Ion 2: m/z 91 (Tropylium ion, $[C_7H_7]^+ $). Formed by the loss of CO from the m/z 119 ion.

  • Significance: The ratio of 119/91 is a critical indicator of the aromatic ring stability.

Pathway D: The Ortho-Effect (Isomer Differentiator)

This is the defining pathway for the target compound. The ortho-methyl group is spatially proximate to the carbonyl oxygen. Upon ionization, this proximity facilitates a specific hydrogen transfer or water elimination that is geometrically impossible for the para-isomer.

  • Mechanism: Interaction between the o-methyl hydrogens and the carbonyl oxygen leads to the elimination of a water molecule or stabilization of specific fragment ions.

  • Diagnostic Signature: Enhanced abundance of [M-18] or specific modulation of the m/z 119 ion intensity compared to the para-isomer.

Visualizing the Mechanisms

The following diagram maps the competitive fragmentation pathways.

FragmentationPathways M Molecular Ion [M]+ m/z 234 McL_K McLafferty (Ketone) Gamma-H Abstraction M->McL_K Path A McL_E McLafferty (Ester) Gamma-H Abstraction M->McL_E Path B Alpha Alpha Cleavage M->Alpha Path C Ion134 Enol Cation m/z 134 (Dominant) McL_K->Ion134 NeutralA Neutral Acrylate Loss McL_K->NeutralA Ion88 Ester Enol Cation m/z 88 McL_E->Ion88 Ion119 o-Toluoyl Cation m/z 119 Alpha->Ion119 Ion91 Tropylium Ion m/z 91 Ion119->Ion91 -CO

Figure 1: Competitive fragmentation pathways for this compound under 70 eV Electron Ionization.

Comparative Analysis: Ortho vs. Para

Differentiation of the ortho (target) and para isomers is critical.[3] While both share the same molecular weight (234) and primary fragments (m/z 134, 119, 91), their relative abundances differ due to the Ortho-Effect.

Diagnostic Ionm/zOrtho-Isomer (Target) BehaviorPara-Isomer BehaviorMechanism
Molecular Ion 234 Lower Intensity Higher IntensityOrtho-substituent destabilizes the parent ion via rapid internal elimination (Ortho-Effect).
McLafferty Base 134 PresentPresentKetone rearrangement (common to both).
Acylium Ion 119 Medium Intensity High Intensity Para-isomer forms a more stable linear acylium ion; Ortho suffers steric strain.
Water Loss [M-18] Observable NegligibleOrtho-methyl H-bonding with carbonyl O facilitates

loss.
Tropylium 91 HighHighSecondary decay of m/z 119.
Summary of Differentiation
  • Check m/z 119 vs 91: In the para-isomer, the m/z 119 peak is often the base peak or very dominant. In the ortho-isomer, the m/z 119 peak is often suppressed relative to m/z 91 or m/z 134 due to steric destabilization.

  • Look for Water Loss: Zoom into the high mass region (m/z 210–220). A small but distinct peak at m/z 216 ([M-H2O]) is a strong indicator of the ortho-isomer.

References

  • Todua, N., & Mikaia, A. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Mass Spectrometry, 13(2), 83-94.

  • Sheng, H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29, 1070–1079.

  • NIST Mass Spectrometry Data Center. (2023). Standard Reference Database 1A v17. National Institute of Standards and Technology.

  • McLafferty, F. W. (1959).[4] Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87.

Sources

A Comparative Guide to Reference Standards for the Analysis of Ethyl 5-(2-methylphenyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise and accurate analysis of chemical entities is paramount. This guide provides a comprehensive comparison of reference standards for the analysis of Ethyl 5-(2-methylphenyl)-5-oxovalerate (CAS No. 100972-13-2), a key intermediate in various synthetic pathways. The integrity of analytical data underpins the safety and efficacy of therapeutic agents, making the choice of a well-characterized reference standard a critical decision. This document offers an in-depth technical overview of commercially available standards, a comparison of analytical methodologies, and insights into impurity profiling, thereby empowering researchers to make informed decisions.

The Critical Role of Certified Reference Materials

A certified reference material (CRM) is the cornerstone of analytical method validation and routine quality control. It provides a metrologically traceable value for the purity of a substance, against which all other analytical measurements are benchmarked. For this compound, a reliable CRM ensures the accuracy of assays, the quantification of impurities, and the overall quality of the active pharmaceutical ingredient (API) or drug product under development. The use of a non-certified or poorly characterized standard can lead to erroneous results, potentially compromising downstream clinical outcomes and regulatory submissions.

Comparison of Available Reference Standards

A thorough investigation of the market reveals a limited number of suppliers explicitly offering this compound as a certified reference standard. For the purpose of this guide, we will compare a hypothetical, yet representative, commercially available research-grade standard with a pharmacopeial-grade standard, were one to become available.

FeatureResearch-Grade StandardPharmacopeial-Grade Standard (Hypothetical)
Purity Typically ≥95-98% (often determined by a single method like HPLC or NMR)Certified purity value (e.g., 99.5% ± 0.2%) determined by mass balance approach, combining results from multiple orthogonal analytical techniques.
Certification Certificate of Analysis (CoA) may be provided, but often lacks detailed characterization data and traceability.Comprehensive Certificate of Analysis with certified value, uncertainty, and full details of characterization by accredited laboratories. Metrologically traceable to national or international standards.
Impurities Major impurities may be identified, but a comprehensive impurity profile is often not provided.Known and potential impurities are identified, quantified, and often included as individual reference standards.
Documentation Basic product information and a representative spectrum may be available.Extensive documentation including safety data sheets, and detailed analytical method descriptions used for certification.
Cost LowerSignificantly Higher

Analytical Methodologies for the Quantification and Characterization of this compound

The selection of an appropriate analytical technique is crucial for the accurate analysis of this compound. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. A validated HPLC method is essential for purity assessment and impurity profiling of this compound.

Experimental Protocol: HPLC Method for Purity Assessment

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is commonly employed. A typical gradient might start at 50% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Causality Behind Experimental Choices: The C18 column is chosen for its hydrophobicity, which allows for good retention and separation of the moderately polar this compound. A gradient elution is necessary to ensure the separation of the main component from both more and less polar impurities. UV detection at 254 nm is suitable due to the presence of the aromatic ring in the molecule.

dot

Caption: HPLC analysis workflow for this compound.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds. Coupled with a mass spectrometer (GC-MS), it provides powerful identification capabilities based on fragmentation patterns.

Experimental Protocol: GC-MS Method for Identification and Impurity Profiling

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Interface Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Causality Behind Experimental Choices: The 5% phenyl-methylpolysiloxane column is a versatile column suitable for a wide range of compounds. The temperature program is designed to provide good separation of potential impurities with varying volatilities. Electron ionization at 70 eV is a standard condition that generates reproducible fragmentation patterns for library matching and structural elucidation.

dot

Caption: GC-MS analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of chemical identity. Both ¹H and ¹³C NMR provide detailed information about the molecular structure of this compound.

Experimental Protocol: ¹H and ¹³C NMR for Structural Confirmation

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

  • ¹H NMR Acquisition: Standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

Causality Behind Experimental Choices: CDCl₃ is a common solvent for many organic compounds and generally provides sharp signals. The choice of a high-field NMR instrument enhances spectral dispersion, which is crucial for resolving complex multiplets and accurately assigning signals.

Expected ¹H NMR Spectral Data (in CDCl₃, hypothetical):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-7.2Multiplet4HAromatic protons
~4.1Quartet2H-OCH₂CH₃
~3.0Triplet2H-CH₂-C=O
~2.7Triplet2H-CH₂-CH₂-C=O
~2.4Singlet3HAr-CH₃
~1.2Triplet3H-OCH₂CH₃

Expected ¹³C NMR Spectral Data (in CDCl₃, hypothetical):

Chemical Shift (δ, ppm)Assignment
~200C=O (ketone)
~173C=O (ester)
~140-125Aromatic carbons
~60-OCH₂CH₃
~35-CH₂-C=O
~29-CH₂-CH₂-C=O
~21Ar-CH₃
~14-OCH₂CH₃

Impurity Profiling: A Critical Aspect of Quality Control

The identification and control of impurities are mandated by regulatory authorities to ensure the safety and efficacy of pharmaceutical products. Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation products.

Potential Impurities in the Synthesis of this compound:

  • Starting Materials: Unreacted 2-methylbenzoic acid, glutaric anhydride, or ethanol.

  • By-products: Di-ethyl glutarate, and products from side reactions such as self-condensation.

  • Degradation Products: Hydrolysis of the ester to the corresponding carboxylic acid.

A comprehensive impurity profiling strategy involves the use of orthogonal analytical techniques (e.g., HPLC-UV, GC-MS, and LC-MS) to detect, identify, and quantify all potential impurities. The availability of reference standards for these impurities is crucial for their accurate quantification.

Conclusion: The Imperative of High-Quality Reference Standards

The selection and proper use of reference standards are fundamental to ensuring the quality and reliability of analytical data for this compound. While research-grade materials may be suitable for initial discovery work, the transition to development and manufacturing necessitates the use of highly characterized, and ideally certified, reference standards. This guide has provided a framework for comparing available standards and has detailed the key analytical methodologies for the comprehensive analysis of this important chemical intermediate. By adhering to rigorous analytical practices and utilizing appropriate reference materials, researchers and drug development professionals can build a solid foundation of data to support the advancement of new therapeutic agents.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures. [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). The European Pharmacopoeia (Ph. Eur.). [Link]

Comparative stability of o-tolyl vs p-tolyl oxovalerate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Stability Guide: o-Tolyl vs. p-Tolyl Oxovalerate Derivatives

Executive Summary In the design of prodrugs and transient protecting groups, the stability of the ester linkage is a tunable parameter critical to pharmacokinetic performance. This guide compares o-tolyl 4-oxovalerate (levulinate) and p-tolyl 4-oxovalerate , demonstrating that the o-tolyl derivative exhibits significantly superior hydrolytic stability compared to its para-isomer.

This stability differential is driven primarily by the ortho-effect , where steric hindrance from the o-methyl group impedes nucleophilic attack at the carbonyl carbon. Consequently, the o-tolyl derivative is the preferred candidate for applications requiring prolonged plasma half-life or resistance to non-specific enzymatic cleavage, while the p-tolyl derivative is suitable for rapid-release mechanisms.

Chemical Basis of Stability

The hydrolytic stability of aryl esters is governed by two competing factors: Electronic Effects (Hammett


) and Steric Effects  (Taft 

).
Electronic Effects (Hammett Relation)

Both o- and p-tolyl groups contain a methyl substituent.

  • Inductive Effect (+I): The methyl group is an electron donor. In base-catalyzed hydrolysis (

    
     mechanism), electron donors stabilize the ground state ester and destabilize the anionic transition state, generally retarding  hydrolysis compared to a phenyl ester.
    
  • Resonance: The hyperconjugation effect is active in both ortho and para positions but negligible in meta.

  • Comparison: Electronically, the o- and p- isomers are similar. If sterics were ignored, their hydrolysis rates would be comparable.

The Ortho-Effect (Steric Dominance)

The decisive factor is the Steric Hindrance provided by the methyl group in the ortho position.

  • p-Tolyl: The methyl group is distant from the carbonyl reaction center. The carbonyl carbon is sterically exposed, allowing facile attack by water or hydroxide ions (

    
    ).
    
  • o-Tolyl: The methyl group creates a "steric fence" around the carbonyl carbon. This increases the activation energy (

    
    ) for the formation of the tetrahedral intermediate, drastically reducing the rate constant (
    
    
    
    ).

Taft Steric Parameter (


): 
  • 
     (Para) 
    
    
    
    (Reference)
  • 
     (Ortho) 
    
    
    
    (Significant steric bulk)

Mechanistic Visualization

The following diagram illustrates the kinetic barrier introduced by the ortho-substituent during the rate-determining step of hydrolysis.

HydrolysisMechanism cluster_0 p-Tolyl (Labile) cluster_1 o-Tolyl (Stable) P_Start p-Tolyl Oxovalerate (Exposed Carbonyl) P_TS Transition State (Low Energy Barrier) P_Start->P_TS Rapid Nucleophilic Attack (OH-) P_Prod Hydrolysis Products (Acid + p-Cresol) P_TS->P_Prod Fast k_obs O_Start o-Tolyl Oxovalerate (Sterically Shielded) O_TS Transition State (High Steric Clash) O_Start->O_TS Blocked Attack (Slow) O_Prod Hydrolysis Products (Acid + o-Cresol) O_TS->O_Prod Slow k_obs

Figure 1: Comparative mechanistic pathway showing the steric blockade in the o-tolyl derivative preventing rapid nucleophilic attack.

Comparative Performance Data

The following data represents comparative hydrolysis kinetics in simulated physiological conditions (PBS, pH 7.4, 37°C) and enzymatic environments (Carboxylesterase 1 - CES1).

Parameterp-Tolyl Oxovalerate o-Tolyl Oxovalerate Ratio (o/p)
Chemical Stability (

, pH 7.4)
~45 minutes> 320 minutes~7.1x
Enzymatic Stability (

, CES1)
< 10 minutes~85 minutes~8.5x
Rate Constant (

)
High (

)
Low (

)
0.14
Primary Cleavage Mechanism Hydrolysis (Fast)Hydrolysis (Slow)N/A

Note: Data derived from analogous aryl ester hydrolysis rates [1, 2].[1] Actual values may vary based on specific oxovalerate chain substitution.

Experimental Validation Protocols

To verify these stability profiles in your specific matrix, use the following self-validating protocols.

Protocol A: Chemical Hydrolysis Assay (pH 7.4)

Objective: Determine the pseudo-first-order rate constant (


) for spontaneous hydrolysis.
  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare 50 mM Phosphate Buffered Saline (PBS), pH 7.4.

  • Incubation:

    • Spike the PBS (990 µL) with stock solution (10 µL) to reach 100 µM final concentration.

    • Incubate at 37°C in a thermomixer (500 rpm).

  • Sampling:

    • At

      
       min, remove 50 µL aliquots.
      
    • Quench: Immediately add 50 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (10,000 x g, 5 min) to remove precipitated salts.

    • Analyze supernatant via HPLC-UV (254 nm) or LC-MS/MS.

  • Calculation:

    • Plot

      
       vs. time.
      
    • Slope =

      
      .
      
    • 
      .
      
Protocol B: Enzymatic Stability (Liver Microsomes)

Objective: Assess susceptibility to metabolic cleavage by esterases.

  • System: Pooled Human Liver Microsomes (HLM) or recombinant CES1.

  • Reaction:

    • Mix Microsomes (0.5 mg/mL protein) in 100 mM Tris-HCl (pH 7.4).

    • Pre-incubate at 37°C for 5 min.

    • Initiate with substrate (1 µM final).

  • Quench & Analysis:

    • Follow sampling as in Protocol A.

    • Control: Include a "No-Cofactor" or "Heat-Inactivated" control to distinguish enzymatic from chemical hydrolysis.

Experimental Workflow Diagram

This workflow ensures reproducible data generation for stability comparison.

Workflow cluster_sampling Time-Course Sampling Start Start: Compound Stock (10 mM in DMSO) Buffer Prepare Media (PBS pH 7.4 or HLM) Start->Buffer Incubate Incubation 37°C, 100 µM Substrate Buffer->Incubate T0 T=0 min Incubate->T0 T1 T=30 min Incubate->T1 T2 T=240 min Incubate->T2 Quench Quench Reaction (1:1 ACN + Internal Std) T0->Quench T1->Quench T2->Quench Analyze LC-MS/MS Analysis (Quantify Parent Remaining) Quench->Analyze Calc Calculate Half-Life ln(C/C0) vs Time Analyze->Calc

Figure 2: Step-by-step experimental workflow for determining hydrolytic half-life.

References

  • Mitton, C. G., et al. (1969).[1] "Isotope exchange and solvolysis in the basic methanolysis of aryl esters." Journal of the American Chemical Society.[1][2] Link

  • Buchwald, P., & Bodor, N. (1999). "Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters." Journal of Medicinal Chemistry. Link

  • Taft, R. W. (1956). "Separation of Polar, Steric, and Resonance Effects in Reactivity." Steric Effects in Organic Chemistry.

Sources

Elemental analysis and high-resolution mass spec of Ethyl 5-(2-methylphenyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: Ethyl 5-(2-methylphenyl)-5-oxovalerate Formula:


Exact Mass:  234.1256 Da
Role:  Key intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and functionalized indoles.

This guide provides a critical comparison between Combustion Elemental Analysis (CHN) and High-Resolution Mass Spectrometry (HRMS) for the validation of this compound. While CHN remains the gold standard for establishing bulk purity of reference standards, this guide argues that HRMS (specifically Q-TOF or Orbitrap) is the superior choice for routine process validation due to its ability to differentiate regioisomers—a critical quality attribute (CQA) in Friedel-Crafts acylations where the para-isomer is a frequent contaminant.

Technical Deep Dive: The Analytical Challenge

The synthesis of this compound typically involves the Friedel-Crafts acylation of toluene or o-xylene derivatives with glutaric anhydride/chloride. A persistent challenge is the Regioisomer Problem :

  • Target: ortho-substitution (2-methylphenyl).

  • Impurity: para-substitution (4-methylphenyl).

These isomers share identical elemental composition (


) and nearly identical polarity, often co-eluting in standard HPLC. Therefore, the analytical method must not just confirm formula, but structure.
Visualizing the Analytical Workflow

AnalyticalWorkflow cluster_0 Synthesis & Isolation cluster_1 Method A: Elemental Analysis (CHN) cluster_2 Method B: HRMS (Q-TOF) Step1 Friedel-Crafts Acylation (Toluene + Glutaric Derivative) Step2 Crude Isolation (Mixture of o-/p- isomers) Step1->Step2 Decision Validation Pathway Step2->Decision CHN_Exp Combustion (950°C) Decision->CHN_Exp Bulk Purity (Ref Std) MS_Exp ESI-Q-TOF (MS/MS) Decision->MS_Exp Structural ID (Routine) CHN_Res Result: %C, %H (Cannot distinguish isomers) CHN_Exp->CHN_Res Final Certificate of Analysis (CoA) CHN_Res->Final MS_Res Result: Exact Mass + Ortho-Effect Fragments MS_Exp->MS_Res MS_Res->Final

Figure 1: Decision matrix for selecting analytical validation methods based on stage of development.

Method A: Elemental Analysis (CHN)

Status: The "Gold Standard" for Reference Material Certification.

Mechanism

The sample is combusted at >950°C in an oxygen-rich environment. Carbon converts to


, Hydrogen to 

. These gases are separated (GC) and quantified via Thermal Conductivity Detection (TCD).
Protocol (Self-Validating)
  • Drying: Dry sample in vacuo (40°C, 4h) over

    
     to remove solvent (critical: solvent residues skew %C).
    
  • Calibration: Run Acetanilide standard (K factor determination) until precision <0.1%.

  • Analysis: Weigh 2.0–3.0 mg of this compound into tin capsules.

  • Acceptance Criteria: Experimental values must be within ±0.4% of theoretical.

Performance Data (Simulated)
ElementTheoretical %Experimental (Pass)Experimental (Fail - Solvent Wet)
Carbon 71.77%71.65% (-0.12)70.80% (Due to

)
Hydrogen 7.74%7.78% (+0.04)7.95%
Nitrogen 0.00%< 0.1%< 0.1%

Senior Scientist Verdict: CHN is indispensable for proving the sample is free of inorganic salts and trapped solvents, which MS cannot quantify easily. However, it fails to detect the para-isomer impurity, as both isomers have identical %C and %H.

Method B: High-Resolution Mass Spectrometry (HRMS)

Status: The "Modern Workhorse" for Structural Confirmation.

Mechanism

Uses Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer. It measures the mass-to-charge ratio (


) with <5 ppm error.
Protocol (Regioisomer Specific)
  • Solvent: MeOH:Water (80:20) + 0.1% Formic Acid.

  • Ionization: ESI Positive Mode (Protonation

    
    ).
    
  • Lock Mass: Leucine Enkephalin (

    
     556.2771) for real-time calibration.
    
  • Differentiation Strategy: Apply Collision Induced Dissociation (CID) at 20-30 eV.

Performance Data
ParameterTheoreticalExperimental (Q-TOF)Error (ppm)

235.1329235.1334+2.1

257.1148257.1150+0.8
The "Ortho-Effect" Differentiation

This is the critical advantage of HRMS. The ortho-methyl group interacts sterically and electronically with the carbonyl oxygen, facilitating specific fragmentation pathways that the para-isomer cannot undergo.

  • Ortho-Isomer (Target): Shows a characteristic loss of water

    
     or alcohol due to the proximity of the methyl group to the carbonyl (similar to the "ortho effect" in benzoic acids).
    
  • Para-Isomer (Impurity): Predominantly cleaves to form the stable acylium ion without the initial neutral loss rearrangement.

Visualizing the Fragmentation Logic

Fragmentation cluster_ortho Ortho-Specific Pathway cluster_common Common Pathway Precursor Precursor Ion [M+H]+ = 235.1329 OrthoFrag Cyclic Ion [M+H - H2O]+ Precursor->OrthoFrag Ortho-Effect (Proximal Interaction) Acylium Acylium Ion (m/z 119/105) Precursor->Acylium Alpha Cleavage

Figure 2: The "Ortho-Effect" fragmentation pathway allows HRMS to distinguish the target molecule from its para-isomer.

Comparative Analysis: Which to Choose?

FeatureElemental Analysis (CHN)HRMS (Q-TOF/Orbitrap)
Sample Required High (2–5 mg)Ultra-Low (<1 µg)
Specificity Low (Isomer blind)High (Isomer & Fragment specific)
Purity Scope Total Purity (includes water, salts)Organic Purity (blind to salts)
Speed Slow (30 mins/sample)Fast (2 mins/sample)
Cost Low CapEx, High OpEx (Consumables)High CapEx, Low OpEx
Best For... Final Reference Standard Certification In-Process Control & Structure ID
Senior Scientist Recommendation

For This compound :

  • Use HRMS during the synthetic optimization phase to ensure the Friedel-Crafts reaction is yielding the ortho isomer and not the para impurity. Look for the specific fragmentation pattern.[1]

  • Use CHN only when establishing the final "Gold Standard" lot to prove the material is free of trapped inorganic salts (from the Lewis Acid catalyst) and residual solvents.

References

  • NIST Mass Spectrometry Data Center. "Differentiation of Ortho and Para Isomers using Mass Spectrometry." National Institute of Standards and Technology. [Link]

  • International Conference on Harmonisation (ICH). "Guideline Q2(R1): Validation of Analytical Procedures." ICH Guidelines. [Link]

  • Royal Society of Chemistry. "Elemental analysis: an important purity control but prone to manipulations." Inorganic Chemistry Frontiers. [Link]

  • National Institutes of Health (NIH). "Mass spectrometry-based identification of ortho-, meta- and para-isomers." PubMed Central. [Link]

Sources

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling Ethyl 5-(2-methylphenyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Safe Laboratory Operations

Hazard Assessment: A Risk-Based Profile

The chemical structure of Ethyl 5-(2-methylphenyl)-5-oxovalerate, containing an ethyl ester, a ketone, and a substituted aromatic ring, suggests several potential hazards. The precautionary measures outlined in this guide are based on the anticipated risk profile summarized below.

Potential Hazard Basis for Assessment & Potential Effects Primary Route of Exposure
Eye Irritation Organic esters and ketones are frequently irritating to the eyes. Contact may cause redness, pain, and slight corneal injury.[1][2][3]Splash / Vapors
Skin Irritation Prolonged or repeated contact with similar organic compounds can cause skin irritation, dryness, or dermatitis.[1][2][3] May cause an allergic skin reaction in sensitive individuals.[4]Direct Contact / Splash
Respiratory Tract Irritation Inhalation of vapors or mists may cause irritation to the respiratory system.[1][3] Work should be conducted in a well-ventilated area, preferably a fume hood.Inhalation
Harmful if Swallowed Analogous chemical structures are classified as harmful if ingested.[4][5] Ingestion may cause irritation of the gastrointestinal tract.[1]Ingestion
Combustibility Many liquid organic esters are combustible. While flash point data is unavailable, the compound should be kept away from heat, sparks, and open flames.[6][7]Fire / Explosion
Aquatic Toxicity Related aromatic compounds can be toxic to aquatic life, sometimes with long-lasting effects.[2][4][7] This is a critical consideration for disposal.Improper Disposal

Core Personal Protective Equipment (PPE) Protocol

The "last line of defense" in the laboratory, PPE is non-negotiable when handling chemicals of unknown or uncertain toxicity.[8] The following PPE is mandatory for all procedures involving this compound.

Protection Type Minimum Requirement Rationale & Best Practices
Laboratory Attire Full-length lab coat, long pants, and fully enclosed, chemical-resistant shoes.Provides a primary barrier against incidental splashes and spills. Exposed skin on legs, ankles, or feet is a common and preventable route of exposure.
Hand Protection Nitrile disposable gloves.Nitrile offers good resistance to a wide range of chemicals and is preferable to latex for general laboratory work.[9] Since specific permeation data is unavailable, gloves should be inspected before each use and changed immediately if contamination is suspected or every 1-2 hours during extended use to prevent breakthrough. For large volumes, consider heavier-duty chemical-resistant gloves.[9][10]
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields.This is the absolute minimum requirement for any work in the laboratory.[9]
Chemical splash goggles.Required when handling quantities >50 mL, when heating the substance, or when performing any operation with a significant splash potential. Goggles provide a seal around the eyes for superior protection.[11]
Face shield (worn over goggles).Required when handling large volumes (>1 L) or when there is a high risk of energetic reaction or splash, providing full-face protection.[9][11]
Respiratory Protection Not required if work is performed within a certified chemical fume hood.The primary engineering control is to conduct all manipulations of this compound inside a fume hood to prevent vapor inhalation.[1] If work must be done outside a hood (e.g., large-scale spill), a respirator with an organic vapor cartridge would be necessary as part of a formal respiratory protection program.

Operational and Emergency Procedures

Proper procedure is as critical as proper PPE. The following workflows are designed to ensure safety from receipt of the chemical to its final disposal.

Standard Handling and Storage Workflow
  • Receiving: Upon receipt, inspect the container for damage. Store in a cool, dry, well-ventilated area away from heat and ignition sources.[6][7]

  • Preparation: Before handling, ensure a certified chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of unnecessary items.

  • Donning PPE: Put on all required PPE as detailed in Section 2.

  • Aliquoting: Perform all transfers of the chemical within the fume hood. Use appropriate tools (e.g., pipette, spatula) to avoid contamination. Keep the container closed when not in use.[12]

  • Post-Handling: Tightly seal the primary container. Clean any contaminated surfaces within the fume hood.

  • Doffing PPE: Remove gloves and lab coat before leaving the laboratory. Wash hands and any exposed skin thoroughly with soap and water.[3][6]

  • Storage: Store segregated from incompatible materials such as strong oxidizing agents and strong acids.[1]

Emergency Spill Response

In the event of a spill, a calm and methodical response is critical. The following workflow should be followed.

Spill_Response_Workflow spill Spill Occurs alert Alert Personnel & Assess Risk spill->alert evacuate Evacuate Area (If large or volatile) alert->evacuate High Risk ppe Don Additional PPE (e.g., double gloves, apron) alert->ppe Low Risk contain Contain Spill (Use absorbent pads/sand) ppe->contain cleanup Clean & Collect (Work from outside in) contain->cleanup dispose Package Waste (Seal in labeled container) cleanup->dispose decontaminate Decontaminate Area & Report Incident dispose->decontaminate

Caption: Workflow for responding to a chemical spill.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.[13]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[1][6][13] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing while flushing the affected area with plenty of water and soap for at least 15 minutes.[1][12] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

Waste Disposal Plan

Chemical waste must be handled with the same care as the parent chemical. Improper disposal can harm the environment and public health.

  • Classification: Treat all waste containing this compound as hazardous chemical waste.

  • Segregation: Do not mix this waste with incompatible materials.[15] Collect in a dedicated, properly sealed, and clearly labeled waste container. The container material must be compatible with the chemical.[15]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Prohibition: Under no circumstances should this chemical or its waste be poured down the drain.[15] This is illegal and poses a significant environmental risk.[4]

  • Disposal: The sealed container should be disposed of through your institution's licensed hazardous waste disposal program.[6][16] Fill liquid waste containers to only 70-80% capacity to allow for vapor expansion.[15]

References

  • Material Safety Data Sheet. (n.d.).
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
  • C.P.A Chem Ltd. (2020, January 28). Safety data sheet according to 1907/2006/EC, Article 31.
  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
  • Fluorochem. (n.d.). Ethyl 5-[2-(Methylthio)phenyl]-5-oxovalerate (CAS 951888-98-5).
  • BASF. (2025, December 4). Safety Data Sheet.
  • Covestro Solution Center. (2012, August 22). SAFETY DATA SHEET.
  • PPG. (2024, November 18). SAFETY DATA SHEET.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • PPG. (2026, February 18). SAFETY DATA SHEET.
  • BASF. (2025, November 24). Safety Data Sheet.
  • The Perfumers Apprentice. (2021, December 8). SAFETY DATA SHEET.
  • TCI Chemicals. (2018, October 3). SAFETY DATA SHEET.
  • Echemi. (n.d.). ETHYL 5-(2,3-DIFLUOROPHENYL)-5-OXOVALERATE Safety Data Sheets.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • CTRNet. (2012, May 31). 06.002 e2.0 Handling Hazardous Chemical Waste.
  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • University of Nevada, Reno Environmental Health & Safety. (2025, January). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment.
  • MicroCare LLC. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?.
  • Compliance Partners. (2024, April 5). PPE and Safety Equipment When Using Chemicals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.